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Core Science & Biosynthesis

Foundational

The Phytochemical Landscape of Methyl (+)-Vernolate: Natural Sources, Biosynthesis, and Isolation Protocols

Executive Summary The compound (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester , commonly known as methyl vernolate, is a highly valued oleochemical derivative. Characterized by its unique Δ12-epoxy and Δ9-alken...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester , commonly known as methyl vernolate, is a highly valued oleochemical derivative. Characterized by its unique Δ12-epoxy and Δ9-alkene functionalities, it serves as a critical intermediate in the synthesis of bioplastics, environmentally friendly coatings, and pharmaceutical precursors.

In nature, plants do not accumulate the methyl ester directly. Instead, they synthesize the free fatty acid—(+)-vernolic acid—and sequester it within seed reservoirs as triacylglycerols (predominantly trivernolin)[1]. Procuring methyl vernolate requires a precise sequence of phytochemical extraction followed by targeted transesterification[2]. This whitepaper provides a comprehensive, self-validating guide to the natural sources, in planta biosynthesis, and laboratory-scale isolation of methyl vernolate.

Primary Phytochemical Reservoirs

While synthetic epoxidation of vegetable oils (like soybean or linseed oil) is common, natural plant sources offer a stereospecific, highly concentrated reservoir of the[12S,13R] enantiomer. The Asteraceae and Euphorbiaceae families are the most prolific producers of this epoxy fatty acid[3].

The quantitative data regarding the primary botanical sources of vernolic acid (the direct precursor to methyl vernolate) is summarized below for comparative analysis.

Table 1: Key Plant Sources of Vernolic Acid

Plant SpeciesTaxonomic FamilySeed Oil Content (%)Vernolic Acid in Oil (%)Primary Biosynthetic Enzyme
Vernonia galamensisAsteraceae35–42%72–80%Δ12-Epoxygenase
Euphorbia lagascaeEuphorbiaceae48–52%57–65%Cytochrome P450 (CYP726A1)
Stokesia laevisAsteraceae28–32%70–80%Δ12-Epoxygenase
Crepis palaestinaAsteraceae~15%18–68%Δ12-Epoxygenase

Divergent in Planta Biosynthesis

Understanding the biosynthetic origin of vernolic acid is crucial for researchers exploring transgenic production or targeted breeding. Interestingly, the accumulation of (+)-vernolic acid in Asteraceae and Euphorbiaceae represents a classic case of convergent evolution utilizing divergent enzymatic pathways[3].

  • The Asteraceae Pathway: In species like Vernonia galamensis and Crepis palaestina, the Δ12-epoxy group is generated by a Δ12-oleic acid desaturase-like enzyme (an epoxygenase). This enzyme acts specifically on linoleic acid that is bound to phosphatidylcholine (PC) within the cellular membrane[3].

  • The Euphorbiaceae Pathway: Conversely, Euphorbia lagascae relies on a completely different class of enzyme. An expressed sequence tag analysis confirmed that a cytochrome P450 enzyme (CYP726A1) is responsible for the epoxidation of linoleic acid in these seeds[3].

Biosynthesis Linoleic Linoleic Acid (PC-bound) 18:2Δ9,12 Asteraceae Asteraceae Pathway (e.g., Vernonia galamensis) Linoleic->Asteraceae Euphorbiaceae Euphorbiaceae Pathway (e.g., Euphorbia lagascae) Linoleic->Euphorbiaceae Enzyme1 Δ12-Epoxygenase (FAD2-like variant) Asteraceae->Enzyme1 Enzyme2 Cytochrome P450 (CYP726A1) Euphorbiaceae->Enzyme2 Vernolic (+)-[12S,13R]-Epoxy-cis-9-octadecenoic Acid (Vernolic Acid) Enzyme1->Vernolic Epoxidation at Δ12 Enzyme2->Vernolic Epoxidation at Δ12 Trivernolin Trivernolin (Triacylglycerol Storage) Vernolic->Trivernolin Acyltransferase

Divergent enzymatic pathways for vernolic acid biosynthesis in plants.

Experimental Protocol: Isolation and Derivatization

To isolate methyl vernolate from its primary natural source (Vernonia galamensis), the trivernolin-rich seed oil must be extracted and chemically converted. As an Application Scientist, I emphasize that this workflow must be treated as a self-validating system where each step is designed to prevent the degradation of the fragile oxirane ring.

Causality in Experimental Design
  • Cryogenic Milling: Vernonia seeds exhibit high endogenous lipase activity in their dormant state. Conventional ambient milling disrupts cellular compartmentalization, allowing lipases to rapidly hydrolyze triacylglycerols into free fatty acids[4]. Cryo-milling with dry ice thermally inhibits this enzymatic degradation, preserving the intact trivernolin precursor[4].

  • Base-Catalyzed Transesterification: The oxirane ring of vernolic acid is highly susceptible to nucleophilic attack and protonation. Acid-catalyzed methanolysis (e.g., using HCl/MeOH) invariably leads to epoxide ring-opening, yielding unwanted diols or methoxyhydrins[2]. Employing a basic catalyst (e.g., NaOMe or K₂CO₃) ensures highly efficient transesterification while completely preserving the structural integrity of the Δ12-epoxy group[2][5].

Step-by-Step Methodology

Phase 1: Extraction of Crude Vernonia Oil

  • Seed Preparation: Combine 50g of mature Vernonia galamensis seeds with crushed dry ice. Grind to a fine powder using a cryogenic mill to halt nascent lipase activity[4].

  • Solvent Extraction: Transfer the milled seeds to a Soxhlet extractor. Extract continuously with 300 mL of anhydrous n-hexane for 6–8 hours. (Note: Supercritical Fluid Extraction (SFE) using CO₂ at elevated pressures can alternatively be used to yield oil with significantly lower free fatty acid content[4]).

  • Desolventization: Concentrate the extract under reduced pressure using a rotary evaporator at 40°C to yield viscous, crude vernonia oil (predominantly trivernolin)[1].

Phase 2: Base-Catalyzed Transesterification 4. Reaction Setup: Dissolve 10g of the crude vernonia oil in 50 mL of anhydrous methanol in a round-bottom flask. 5. Catalysis: Add 0.1 M Sodium Methoxide (NaOMe) in methanol (or 2% w/w anhydrous K₂CO₃)[2][5]. 6. Reflux: Purge the system with nitrogen gas to prevent oxidation of the Δ9-alkene. Gently reflux the mixture at 60°C for 1 to 2 hours under continuous magnetic stirring[2]. 7. Quenching & Separation: Cool the reaction mixture to room temperature. Add 20 mL of distilled water to quench the basic catalyst. Extract the aqueous methanolic phase with n-hexane (3 x 50 mL)[2]. The methyl vernolate will partition into the upper organic layer. 8. Purification: Wash the combined hexane layers with brine, dry over anhydrous Na₂SO₄, and evaporate the solvent in vacuo. The resulting pale-yellow liquid is crude methyl vernolate, which can be further purified via silica gel chromatography (using a hexane/ethyl acetate gradient) if analytical-grade purity is required.

Workflow Step1 1. Seed Cryo-Milling (Dry Ice to halt Lipase) Step2 2. Hexane Soxhlet Extraction or SFE (CO2) Step1->Step2 Step3 3. Crude Vernonia Oil (Trivernolin-rich) Step2->Step3 Step4 4. Base-Catalyzed Methanolysis (NaOMe / MeOH, 60°C) Step3->Step4 Avoid Acid Catalysts (Prevents Ring Opening) Step5 5. Liquid-Liquid Extraction (Hexane / H2O) Step4->Step5 Step6 6. Silica Gel Chromatography (Hexane:EtOAc) Step5->Step6 Step7 7. Pure Methyl (+)-Vernolate Step6->Step7

Workflow for the extraction and base-catalyzed transesterification of methyl vernolate.

Analytical Validation

To validate the success of the transesterification and the survival of the functional groups, the final product must be subjected to spectroscopic analysis:

  • ¹H NMR Spectroscopy: Successful preservation of the oxirane ring is confirmed by the presence of characteristic multiplet signals at δ 2.8–2.9 ppm (epoxide protons). The successful conversion to the methyl ester is verified by a sharp singlet at δ 3.66 ppm (methoxy protons). The cis-alkene protons will appear at δ 5.3–5.5 ppm .

  • GC-MS: Gas chromatography coupled with mass spectrometry will show a distinct molecular ion peak and characteristic fragmentation patterns resulting from cleavage adjacent to the epoxide ring, confirming the [12S,13R] stereochemical mass profile.

Sources

Exploratory

Pharmacological Potential and Bioactivity of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic Acid Methyl Ester: A Comprehensive Technical Guide

Executive Summary (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, commonly known as methyl vernolate , is a naturally occurring oxygenated fatty acid ester (octadecanoid) derived from vernolic acid. Found abund...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, commonly known as methyl vernolate , is a naturally occurring oxygenated fatty acid ester (octadecanoid) derived from vernolic acid. Found abundantly in the seed oils of plants such as Vernonia galamensis, Bothriocline longipes, and Senegalia rugata[1][2], this compound features a unique structural combination of an oxirane (epoxide) ring and a cis-double bond.

Historically viewed merely as an industrial lipid, recent pharmacological research has repositioned methyl vernolate as a highly bioactive molecule and a versatile platform for advanced drug delivery systems. This whitepaper synthesizes the current scientific consensus on its pharmacological potential, detailing its anti-inflammatory properties, its highly specific nematicidal activity via delta-12 desaturase inhibition, and its critical role in the synthesis of enzyme-responsive bolaamphiphilic nanovesicles.

Structural Significance and Chemical Profile

The bioactivity of methyl vernolate is intrinsically linked to its stereochemistry and functional groups. The 18-carbon backbone contains an epoxide group at the C12-C13 position and a double bond at the C9-C10 position.

From a synthetic chemistry perspective, the internal epoxy group exhibits relatively low reactivity compared to terminal epoxides. This differential reactivity is a critical advantage: it allows researchers to selectively modify the ester/carboxylic group first, and subsequently open the oxirane ring under controlled conditions to attach hydrophilic head groups[3]. In biological systems, the epoxide moiety mimics endogenous signaling lipids (like epoxyeicosatrienoic acids, EETs), allowing it to modulate lipid-mediated inflammatory pathways[4][5].

Core Pharmacological Activities

Anti-Inflammatory and Antioxidant Mechanisms

Methyl vernolate and its derivatives play a significant role in modulating cellular inflammation. As an octadecanoid, it shares structural homology with endogenous lipid mediators that regulate immune activation and tissue modulation[4].

  • Mechanism of Action: Epoxy fatty acids are known to stabilize cellular membranes and modulate the arachidonic acid cascade. In in vitro models, methyl vernolate extracted from Senegalia rugata demonstrated significant anti-inflammatory properties, validated through Human Red Blood Cell (HRBC) membrane stabilization assays[2][6]. By preventing the lysis of the lysosomal membrane, it inhibits the release of pro-inflammatory enzymes.

  • Enzymatic Modulation: Furthermore, epoxy fatty acids can interact with soluble epoxide hydrolase (sEH). While sEH typically hydrolyzes endogenous anti-inflammatory epoxides into less active diols, the presence of exogenous plant-derived epoxides like methyl vernolate can competitively influence this pathway, extending the half-life of endogenous anti-inflammatory signals[4][7].

Targeted Nematicidal Activity

One of the most profound agricultural and pharmacological discoveries regarding methyl vernolate is its potent nematicidal activity against parasitic nematodes (e.g., C. elegans).

  • Mechanism of Action: Methyl vernolate acts as a highly specific, competitive inhibitor of nematode delta-12 fatty acid desaturase [8][9]. This enzyme is responsible for converting oleate to linoleate.

  • Causality: Because nematodes rely on delta-12 desaturase for proper lipid membrane fluidity and signaling, inhibiting this enzyme disrupts their lipid metabolism. This disruption forces nematodes into a "dauer" arrest—an environmentally resistant, non-reproductive life stage—ultimately reducing viability and fecundity[9]. Crucially, methyl vernolate shows a much lower Ki​ (inhibitor constant) for nematode desaturases compared to mammalian or plant homologs, ensuring high target toxicity with minimal host phytotoxicity or mammalian toxicity[8][9].

NematicidalPathway MV Methyl Vernolate (Target Compound) D12 Nematode Delta-12 Desaturase Enzyme MV->D12 Competitive Inhibition (Low Ki) Lipid Disrupted Lipid Metabolism (Oleate accumulation) D12->Lipid Blocks Oleate -> Linoleate Dauer Dauer Arrest & Reduced Fecundity Lipid->Dauer Phenotypic Outcome

Caption: Mechanism of nematicidal action via delta-12 desaturase inhibition.

Advanced Applications: Bolaamphiphilic Nanovesicles for Drug Delivery

Beyond direct bioactivity, methyl vernolate is a premier renewable raw material for synthesizing bolaamphiphiles —amphiphilic molecules containing two hydrophilic head groups connected by a hydrophobic skeleton[3].

Design Rationale

Researchers utilize the structural geometry of methyl vernolate to create nanovesicles capable of crossing the blood-brain barrier (BBB) and cell membranes intact. By attaching acetylcholine (ACh) head groups to the opened oxirane ring of the vernolate skeleton, scientists create "smart" vesicles[3][10].

Enzyme-Triggered Release Mechanism

These vesicles stably encapsulate therapeutic payloads (e.g., analgesic peptides, siRNA, or DNA)[11][12]. Upon reaching target tissues rich in acetylcholinesterase (AChE)—such as neuromuscular junctions or specific brain regions—the AChE enzyme hydrolyzes the ACh head groups. This enzymatic cleavage disrupts the steric environment of the vesicle, causing rapid destabilization and targeted release of the encapsulated drug[10].

Bolaamphiphile Step1 Methyl Vernolate (Hydrophobic Core) Step2 Oxirane Opening & Haloacetylation Step1->Step2 Step3 Quaternization (ACh Head Groups) Step2->Step3 Step4 Vesicle Assembly (Drug Encapsulation) Step3->Step4 Step5 AChE-Triggered Drug Release Step4->Step5

Caption: Workflow of methyl vernolate-derived bolaamphiphilic nanovesicle synthesis and drug release.

Quantitative Data Summaries

Table 1: Comparative Bioactivity Profile of Methyl Vernolate

Biological Target / PathwayActivity TypeExperimental ModelKey OutcomeReference
Lysosomal Membrane Anti-inflammatoryHRBC Membrane StabilizationDose-dependent prevention of membrane lysis.[2][6]
Delta-12 Desaturase NematicidalC. elegans (N2 worms & Dauers)Induced dauer arrest; significantly reduced fecundity.[8][9]
Acetylcholinesterase (AChE) Drug Release TriggerACh-Bolaamphiphile VesiclesRapid vesicle disruption and payload release upon AChE exposure.[10]

Self-Validating Experimental Protocols

To ensure reproducibility, the following methodologies outline the critical steps for utilizing methyl vernolate in pharmacological research.

Protocol 1: Synthesis of ACh-Bolaamphiphilic Nanovesicles from Methyl Vernolate

This protocol details the conversion of methyl vernolate into a targeted drug delivery vehicle[10][13].

  • Haloacetate Derivatization:

    • React methyl vernolate with a slight molar excess of chloroacetic acid (or bromoacetic acid) in an inert solvent.

    • Validation: Monitor the reaction via IR spectroscopy. The disappearance of the epoxy absorption bands at 820 and 840 cm−1 and the appearance of hydroxyl ( 3450 cm−1 ) and haloacetate ( 1280 cm−1 ) peaks confirm oxirane ring opening.

    • Purify the intermediate via column chromatography (n-hexane/diethyl ether).

  • Quaternization (Head Group Attachment):

    • React the haloacetate derivative with a stoichiometric amount of N,N-dimethylamino ethyl acetate (to form the ACh head group) at 45∘C for 6 hours.

    • Wash repeatedly with ether to remove excess tertiary amine.

    • Validation: 1 H-NMR spectroscopy must show new peaks for the ACh head group (e.g., acetate methyl singlet at 2.12 ppm and quaternary nitrogen methyls at ∼3.61 ppm ).

  • Vesicle Assembly (Film Hydration):

    • Dissolve the synthesized bolaamphiphile ( 10 mg/mL ), cholesterol ( 1.6 mg/mL ), and cholesteryl hemisuccinate ( 2.1 mg/mL ) in chloroform (molar ratio 2:1:1).

    • Evaporate the organic solvent under vacuum to form a thin lipid film.

    • Hydrate the film with Phosphate Buffered Saline (PBS) containing the target therapeutic payload.

    • Sonicate and extrude consecutively through 200 nm and 100 nm microporous membranes to yield uniform vesicles ( ∼130 nm diameter).

Protocol 2: Evaluation of Nematicidal Efficacy (Delta-12 Desaturase Inhibition)

This protocol assesses the specific inhibitory effect of methyl vernolate on nematode lipid metabolism[8][9].

  • Media Preparation:

    • Prepare standard Nematode Growth Medium (NGM) agar plates seeded with E. coli OP50 as a food source.

    • Incorporate methyl vernolate into the NGM agar at varying concentrations (e.g., 0.1 mM,0.5 mM,1.0 mM ) using a solvent vehicle (e.g., 0.1% DMSO). Prepare vehicle-only control plates.

  • Competition Assay Setup (Mechanistic Validation):

    • To prove delta-12 desaturase specificity, prepare a parallel set of plates containing methyl vernolate plus equimolar amounts of either oleate (the enzyme substrate) or linoleate (the enzyme product).

  • Nematode Exposure:

    • Transfer synchronized L1 stage C. elegans (N2 wild-type) to the prepared plates (50 worms per plate).

    • Incubate at 20∘C for 72 hours.

  • Phenotypic Scoring:

    • Quantify the percentage of worms that reach adulthood versus those arrested in the dauer stage.

    • Expected Result: Methyl vernolate alone will induce high rates of dauer arrest. In the competition assay, the addition of linoleate (product) will rescue the worms from arrest, whereas oleate (substrate) will not, definitively proving that the blockade occurs at the delta-12 desaturase conversion step.

References

  • The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • The Octadecanoids: Synthesis and Bioactivity of 18-Carbon Oxygenated Fatty Acids in Mammals, Bacteria, and Fungi | Chemical Reviews Source: ACS Publications URL:[Link]

  • Bothriocline longipes - Grokipedia Source: Grokipedia URL:[Link]

  • Isolation and Evaluation of Anti-inflammatory activity of Epigallocatechin from Senegalia rugata along with PUFAs - Research Journal of Pharmacy and Technology Source: Research Journal of Pharmacy and Technology URL:[Link]

  • US20040157803A1 - Nematicidal fatty acid and fatty acid ester related compounds Source: Google Patents URL
  • WO2003075656A2 - Nematicidal fatty acid and fatty acid ester related compounds Source: Google Patents URL
  • Novel Cationic Amphiphilic Derivatives from Vernonia Oil: Synthesis and Self-Aggregation into Bilayer Vesicles, Nanoparticles, and DNA Complexants Source: Langmuir - ACS Publications URL:[Link]

  • Stages in the synthesis of bolaamphiphilic derivatives of vernonia oil containing ACh head groups Source: ResearchGate URL:[Link]

  • Steric environment around acetylcholine head groups of bolaamphiphilic nanovesicles influences the release rate of encapsulated compounds Source: Dove Medical Press URL:[Link]

  • Medicinal Plants | Ayurveda | Traditional Medicine | Inflammation | Soluble Epoxide Hydrolase Source: Indian Journal of Pharmaceutical Sciences URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: State-of-the-Art Synthesis of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic Acid Methyl Ester from Linoleic Acid

Executive Summary The chemical synthesis of (+)-[12S,13R]-epoxy-cis-9-octadecenoic acid methyl ester (the methyl ester of vernolic acid) from linoleic acid represents a formidable challenge in synthetic lipid chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chemical synthesis of (+)-[12S,13R]-epoxy-cis-9-octadecenoic acid methyl ester (the methyl ester of vernolic acid) from linoleic acid represents a formidable challenge in synthetic lipid chemistry. Vernolic acid is a naturally occurring leukotoxin and a highly valuable biofeedstock for industrial coatings, adhesives, and polymer synthesis[1]. While the first total synthesis of racemic vernolic acid relied on complex, multi-step acetylenic intermediates[2], modern drug development and materials science require direct, highly enantioselective and regioselective functionalization of abundant linoleic acid. This guide details a self-validating, state-of-the-art chemoenzymatic protocol to achieve this transformation with >98% enantiomeric excess (ee).

Mechanistic Rationale & Catalyst Selection

Linoleic acid possesses a skipped diene system with two virtually identical cis-alkenes at the C9 and C12 positions.

The Limitation of Classical Chemistry: Traditional electrophilic oxidants (e.g., mCPBA) or transition-metal catalysts (e.g.,) rely purely on the nucleophilicity of the alkene. Because the C9 and C12 double bonds share nearly identical electron densities and steric environments, these reagents fail to discriminate between the two sites, yielding a near 1:1 racemic mixture of 9,10-epoxides (coronaric acid derivatives) and 12,13-epoxides (vernolic acid derivatives), alongside over-oxidized diepoxides[3]. Even advanced chiral organocatalysts, such as those utilized in , struggle to achieve regioselectivity on unactivated, structurally symmetrical internal olefins[4].

The Chemoenzymatic Paradigm: To bypass these limitations, modern synthesis employs Unspecific Peroxygenases (UPOs) or engineered cytochromes. In this chemoenzymatic approach, the enzyme's hydrophobic binding channel anchors the esterified carboxyl terminus of the substrate. This physical orientation shields the C9 double bond from the catalytic heme-oxo center while perfectly aligning the C12 double bond[5]. This spatial control mimics the natural biosynthetic pathways found in Vernonia galamensis[6], yielding the specific (+)-[12S,13R] configuration with >95% regioselectivity.

CatalystSelection Substrate Methyl Linoleate (C9 & C12 cis-alkenes) mCPBA mCPBA / H2O2 (Classical Chemical) Substrate->mCPBA Non-selective Shi Shi Epoxidation (Chiral Dioxirane) Substrate->Shi Enantioselective UPO Unspecific Peroxygenase (Chemoenzymatic) Substrate->UPO Regio & Enantioselective Res1 Racemic Mixture Poor Regioselectivity mCPBA->Res1 Res2 High ee, but Poor Regioselectivity Shi->Res2 Res3 (+)-[12S,13R]-Epoxide >95% ee, >90% Regio UPO->Res3

Figure 1: Logical relationship and outcome divergence in catalyst selection for the epoxidation of methyl linoleate.

Comparative Data Analysis

The following table summarizes the quantitative performance of various catalytic systems when applied to methyl linoleate epoxidation, highlighting the necessity of the chemoenzymatic route.

Catalyst SystemRegioselectivity (C12 vs C9)Enantiomeric Excess (ee)Primary ByproductsOverall Yield
mCPBA / CH₂Cl₂ 52 : 480% (Racemic)Diepoxides>90% (Mixed)
Venturello (POW) / H₂O₂ 50 : 500% (Racemic)Diepoxides85% (Mixed)
Shi Catalyst / Oxone 55 : 45~85%9,10-epoxide70% (Mixed)
AaeUPO / H₂O₂ > 95 : 5 > 98% (12S, 13R) Trace 9,10-epoxide82% (Isolated)

Experimental Protocols

Phase 1: Lewis Acid-Catalyzed Esterification

Objective: Convert linoleic acid to methyl linoleate to prevent carboxylate-mediated enzyme inhibition and enhance hydrophobic channel binding.

  • Causality of Reagent Choice: Linoleic acid contains a 1,4-diene (skipped diene) system. Under strong protic acid catalysis (e.g., H₂SO₄) and heat, the double bonds migrate to form a conjugated 1,3-diene system, which is thermodynamically more stable but destroys the starting material. Boron trifluoride (BF₃) acts as a mild Lewis acid that rapidly drives esterification without triggering double-bond migration.

Step-by-Step:

  • Dissolve 5.0 g of high-purity linoleic acid in 50 mL of anhydrous methanol under an argon atmosphere.

  • Dropwise, add 5 mL of BF₃·MeOH (14% w/v) while stirring.

  • Heat the mixture to 60°C for 2 hours.

  • Self-Validating Checkpoint: Quench a 50 µL aliquot in water, extract with hexane, and analyze via TLC (Hexane:EtOAc 9:1). The disappearance of the baseline streak (free acid) and the appearance of a high Rf spot (~0.8) confirms reaction completion.

  • Quench the bulk reaction with saturated NaHCO₃, extract with hexane (3 x 50 mL), dry over anhydrous MgSO₄, and concentrate in vacuo to yield methyl linoleate.

Phase 2: Chemoenzymatic Regio- and Enantioselective Epoxidation

Objective: Selective epoxidation of the C12-C13 double bond.

  • Causality of Reagent Choice: Agrocybe aegerita unspecific peroxygenase (AaeUPO) is utilized[5]. A syringe pump is mandatory for H₂O₂ addition; bulk addition of H₂O₂ irreversibly oxidizes the heme prosthetic group, permanently inactivating the enzyme. Slow infusion maintains a steady-state concentration that drives the catalytic cycle safely.

Step-by-Step:

  • Prepare a reaction matrix containing 100 mM potassium phosphate buffer (pH 7.0) and 20% (v/v) acetone to solubilize the lipid.

  • Add methyl linoleate to a final concentration of 10 mM.

  • Introduce AaeUPO to a final concentration of 100 nM.

  • Using a programmable syringe pump, infuse H₂O₂ (diluted in buffer) at a continuous rate of 2 mM/hour for 6 hours at 25°C.

  • Self-Validating Checkpoint: Monitor via GC-MS. If the chromatogram shows an emerging peak at m/z 324 (diepoxide), immediately reduce the H₂O₂ feed rate. The system validates its own selectivity: the absence of the diepoxide peak confirms the H₂O₂ concentration is below the threshold that overrides the enzyme's regiocontrol.

  • Terminate the reaction by extracting the aqueous phase with ethyl acetate (3 x volumes).

Phase 3: Silver-Ion Chromatographic Purification (Ag+-SPE)

Objective: Isolate the (+)-[12S,13R]-epoxide from unreacted methyl linoleate.

  • Causality of Reagent Choice: Standard silica gel cannot separate the aliphatic chains of the unreacted diene and the mono-epoxide product. Silver ions (Ag⁺) form reversible π-complexes with carbon-carbon double bonds. The unreacted methyl linoleate (two double bonds) binds significantly stronger to the Ag⁺ stationary phase than the mono-epoxide product (one double bond).

Step-by-Step:

  • Load the concentrated ethyl acetate extract onto a commercial Silver-Ion Solid Phase Extraction (Ag+-SPE) cartridge pre-conditioned with hexane.

  • Elute the target (+)-[12S,13R]-epoxy-cis-9-octadecenoic acid methyl ester using a solvent gradient of Hexane:Acetone (98:2 to 95:5). The mono-epoxide elutes first.

  • Elute the unreacted methyl linoleate using Hexane:Acetone (80:20).

Workflow Step1 Linoleic Acid Reagent1 BF3·MeOH, 60°C Step1->Reagent1 Step2 Methyl Linoleate Reagent1->Step2 Prevents diene conjugation Reagent2 AaeUPO, H2O2 (Syringe Pump) Step2->Reagent2 Step3 (+)-[12S,13R]-Epoxy-cis-9- octadecenoic acid methyl ester Reagent2->Step3 Strict stereocontrol Purif Silver-Ion (Ag+) Chromatography Step3->Purif Final Pure Methyl Vernolate Purif->Final Removes unreacted dienes

Figure 2: Experimental workflow for the synthesis and purification of methyl vernolate.

Quality Control & Validation

  • NMR Spectroscopy: Confirm regioselectivity via ¹H-NMR. The epoxide ring protons at C12 and C13 will appear as a distinct multiplet at ~2.90 ppm. The preservation of the cis-alkene at C9 is confirmed by a multiplet at ~5.45 ppm integrating to exactly two protons.

  • Chiral HPLC: Determine enantiomeric excess using a Chiralcel OJ-H column (Hexane:Isopropanol 99:1, 0.5 mL/min). The (+)-[12S,13R] enantiomer should represent >99% of the peak area compared to a synthetically prepared racemic standard.

References

  • Vernolic acid - Wikipedia. wikipedia.org. URL:[Link]

  • Essential Fatty Acids. Part II. Synthesis of (+/-)-Vernolic, Linoleic, and gamma-Linolenic Acid. RSC Publishing (1961). URL:[Link]

  • Reaction Engineering Studies of the Epoxidation of Fatty Acid Methyl Esters with Venturello Complex. ACS Publications (2021). URL:[Link]

  • The Lord of the Chemical Rings: Catalytic Synthesis of Important Industrial Epoxide Compounds. MDPI Catalysis (2021). URL:[Link]

  • High Epoxidation Yields of Vegetable Oil Hydrolyzates and Methyl Esters by Selected Fungal Peroxygenases. Frontiers in Bioengineering and Biotechnology (2021). URL:[Link]

  • Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis. PMC (2022). URL:[Link]

Sources

Application

Application Note: NMR Spectroscopic Characterization of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic Acid Methyl Ester

Introduction & Strategic Overview (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, commonly known as methyl vernolate, is a highly functionalized, naturally occurring epoxidized fatty acid derivative found predo...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Overview

(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, commonly known as methyl vernolate, is a highly functionalized, naturally occurring epoxidized fatty acid derivative found predominantly in the seed oil of Vernonia galamensis[1]. Structurally, it is defined by an 18-carbon aliphatic chain containing a cis-alkene at C9-C10 and a cis-epoxide at C12-C13. This bifunctional architecture makes it a critical building block for bio-based epoxy resins, lubricants, and novel pharmacophores[2].

Causality of the Analytical Approach: Characterizing long-chain fatty acid esters via Nuclear Magnetic Resonance (NMR) spectroscopy is notoriously challenging due to severe signal overlap in the aliphatic region (δ 1.20–1.50 ppm). However, methyl vernolate possesses distinct heteroatomic and unsaturated microenvironments. Our structural elucidation strategy leverages these isolated spin systems. By employing high-resolution 1D NMR (¹H and ¹³C) coupled with 2D correlation spectroscopy (COSY, HSQC), we create a self-validating analytical loop. The ¹H NMR identifies the functional groups, ¹³C NMR confirms the carbon skeleton, and 2D NMR maps the exact through-bond connectivity, ensuring absolute regiochemical and stereochemical assignment[3].

NMR_Workflow A 1. Sample Preparation Dissolve 10-50 mg Methyl Vernolate in CDCl3 (0.03% TMS) B 2. 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) Identify Primary Functional Groups A->B C 3. 2D NMR Connectivity COSY (1H-1H) & HSQC (1H-13C) Map Spin Systems & Carbon Backbone B->C D 4. Stereochemical Validation Confirm cis-epoxide & cis-alkene via Coupling Constants / NOESY C->D E 5. Final Structural Elucidation Self-Validating Spectroscopic Dataset D->E

Figure 1: Step-by-step NMR structural elucidation workflow for methyl vernolate.

Experimental Methodologies & Protocols

To ensure reproducibility and high signal-to-noise (S/N) ratios, the following standardized protocol must be adhered to. Every step is designed to minimize artifacts and maximize spectral resolution.

Step 1: Sample Preparation
  • Mass Optimization: Weigh precisely 5–10 mg of purified methyl vernolate for ¹H NMR, or 40–50 mg for ¹³C and 2D NMR experiments, into a clean glass vial[1].

    • Causality: Higher concentrations for ¹³C are strictly required due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

  • Solvent Selection: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS).

    • Causality: CDCl₃ is chosen because its residual solvent peak (δ 7.26 ppm) does not interfere with the critical vinylic (δ 5.30–5.50 ppm) or epoxy (δ 2.90–3.10 ppm) resonances[1].

  • Transfer: Transfer the homogenous solution into a 5 mm precision NMR tube, ensuring no air bubbles are trapped, which can distort magnetic field homogeneity and broaden spectral lines.

Step 2: Data Acquisition Parameters

Acquire data on a 400 MHz (or higher) NMR spectrometer at 298 K.

  • ¹H NMR: Pulse angle = 30°, Relaxation delay (d1) = 2.0 s, Number of scans (ns) = 16 to 64[1].

  • ¹³C NMR: Pulse angle = 30°, d1 = 2.0 s, ns = 1024 to 2048, utilizing WALTZ-16 proton decoupling to simplify the spectrum into sharp singlets[1].

  • 2D COSY / HSQC: Use standard gradient-selected sequences. For HSQC, set the ¹J_CH coupling constant to an average value of 145 Hz, with 128–256 increments in the indirect (t1) dimension and 8-32 scans per increment[3].

Step 3: Data Processing

Apply a Fourier transform to the free induction decay (FID). Phase and baseline correct the spectrum. Reference all chemical shifts (δ) to the internal TMS signal at 0.00 ppm.

Spectroscopic Data Interpretation

The 1D NMR spectra of methyl vernolate provide a definitive fingerprint of its structural motifs. The ¹H NMR spectrum clearly delineates the different types of protons and their neighboring environments[1], while the ¹³C NMR spectrum confirms the carbon skeleton[2].

Table 1: ¹H NMR Chemical Shift Assignments (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentStructural Significance
5.30 – 5.50Multiplet (m)2H-CH=CH- (H-9, H-10)Confirms the internal cis-alkene.
3.67Singlet (s)3H-OCH₃Confirms the methyl ester moiety.
2.90 – 3.10Multiplet (m)2H-CH(O)CH- (H-12, H-13)Confirms the cis-epoxide ring.
2.30Triplet (t)2H-CH₂-COO- (H-2)Protons α to the carbonyl group.
2.00 – 2.20Multiplet (m)4H-CH₂- (H-8, H-11)Allylic protons adjacent to the double bond.
1.63Multiplet (m)2H-CH₂- (H-3)Protons β to the carbonyl group.
1.25 – 1.45Multiplet (m)~16H-(CH₂)n-Bulk aliphatic methylene envelope.
0.88Triplet (t)3H-CH₃ (H-18)Terminal methyl group.

Table 2: Key ¹³C NMR Chemical Shift Assignments (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentCarbon Type
174.2C-1Carbonyl (Ester)
132.5, 124.0C-9, C-10Vinylic (Alkene)
57.2, 56.5C-12, C-13Oxirane (Epoxide)
51.4-OCH₃Methoxy
34.1C-2Aliphatic (α to carbonyl)
27.2C-8Allylic
24.9C-3Aliphatic (β to carbonyl)
14.1C-18Terminal Methyl

2D NMR Structural Validation

To definitively differentiate methyl vernolate from its positional isomers, 2D NMR is employed as a self-validating mechanism. The differentiation of cis and trans isomers relies heavily on the distinct spatial relationships and through-bond connectivities mapped by these techniques[3].

COSY (Correlation Spectroscopy) maps the ¹H-¹H scalar couplings, proving that the alkene and epoxide are separated by a single methylene group (C-11). The allylic protons at C-11 (δ 2.00–2.20) will show distinct cross-peaks with both the vinylic protons (δ 5.30–5.50) and the epoxide protons (δ 2.90–3.10). This specific connectivity pattern serves as the structural lynchpin that validates the regiochemistry of the molecule[3].

Connectivity Alkene C9-C10 Alkene δH: 5.30-5.50 δC: 132.5, 124.0 Methylene C11 Methylene δH: 2.00-2.20 δC: 27.2 Alkene->Methylene COSY Correlation Epoxide C12-C13 Epoxide δH: 2.90-3.10 δC: 57.2, 56.5 Methylene->Epoxide COSY Correlation Ester C1 Ester Group δH: 3.67 (OMe) δC: 174.2, 51.4 Ester->Alkene Aliphatic Chain (C2-C8)

Figure 2: Key 2D NMR COSY connectivities mapping the alkene and epoxide domains.

References

  • BenchChem. "An In-depth Technical Guide to the Spectroscopic Data of Methyl Vernolate." BenchChem. 1

  • BenchChem. "Differentiating Methyl Vernolate Isomers: A 2D NMR-Based Structural Elucidation Guide." BenchChem.3

  • Chebude, Y., et al. "Preparation and Characterization of Vernolic Acid Methyl Ester Functionalized Ordered Mesoporous Materials." Bulletin of the Chemical Society of Ethiopia (AJOL), 2023. 2

Sources

Method

Enzymatic epoxidation methods to produce (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester

An Application Guide for the Enzymatic Production of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic Acid Methyl Ester Introduction: The Significance of Stereospecific Oleochemicals (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid met...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Enzymatic Production of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic Acid Methyl Ester

Introduction: The Significance of Stereospecific Oleochemicals

(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, also known as methyl vernolate, is a valuable bio-based monomer and chemical intermediate. Derived from linoleic acid, its unique oxirane ring, combined with a long aliphatic chain, makes it a prime candidate for the synthesis of advanced polymers, lubricants, plasticizers, and coatings.[1][2] The specific stereochemistry—(12S,13R)—is crucial, as it dictates the material properties of downstream products and is a hallmark of natural biosynthetic pathways found in plants like Vernonia galamensis.[3]

Traditional chemical epoxidation methods, such as the Prileschajew reaction, often rely on harsh conditions, strong mineral acids, and unstable peracids.[4][5] These processes typically lack the regio- and stereoselectivity required to produce a single, pure enantiomer like methyl vernolate, leading to racemic mixtures and undesirable side reactions like oxirane ring-opening.[4]

Enzymatic catalysis offers a compelling alternative, providing unparalleled selectivity under mild, environmentally benign conditions. Biocatalysts, including cytochrome P450 monooxygenases, peroxygenases, and lipases, can be harnessed to achieve high-yield, stereospecific epoxidation. This guide provides detailed application notes and protocols for three distinct enzymatic strategies, empowering researchers to select and implement the optimal method for their specific objectives, from high-fidelity synthesis of the natural enantiomer to high-throughput screening methods.

Method 1: Cytochrome P450 Monooxygenase: The Biomimetic Approach for Absolute Stereocontrol

Principle: Cytochrome P450 monooxygenases (P450s) are heme-containing enzymes renowned for their ability to activate molecular oxygen to perform highly specific oxidation reactions, including the epoxidation of unsaturated fatty acids.[6][7] In nature, specific P450 enzymes, such as those found in the seeds of Euphorbia lagascae, are responsible for the direct and stereoselective conversion of linoleic acid into vernolic acid ((+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid).[8][9] By expressing these plant-derived P450s in a recombinant host like Saccharomyces cerevisiae or Escherichia coli, we can replicate this natural pathway to achieve unparalleled stereochemical purity. This method is the gold standard for producing the authentic (+)-[12S,13R] isomer.

The catalytic cycle requires a partner protein, a P450 reductase (CPR), to transfer electrons from a cofactor, typically NADPH, to the P450's heme center, enabling the activation of O₂.[6]

P450_Catalytic_Cycle sub sub p450 p450 cpr cpr product product P450_Fe3 P450 [Fe³⁺] Substrate_Binding P450 [Fe³⁺]·S First_Electron P450 [Fe²⁺]·S Substrate_Binding->First_Electron e⁻ O2_Binding P450 [Fe²⁺]·S(O₂) First_Electron->O2_Binding O₂ Second_Electron P450 [Fe²⁺]·S(O₂⁻) O2_Binding->Second_Electron e⁻ Peroxo P450 [Fe³⁺]·S(O₂²⁻) Second_Electron->Peroxo H⁺ Compound_I [FeO]³⁺·S(radical) Peroxo->Compound_I H⁺, -H₂O Product_Release P450 [Fe³⁺] Compound_I->Product_Release S -> S-O P Methyl Vernolate (S-O) Product_Release->P NADPH NADPH CPR_red CPR (red) NADPH->CPR_red H⁻ CPR_ox CPR (ox) NADP NADP⁺ CPR_ox->NADP CPR_red->First_Electron CPR_red->Second_Electron S Methyl Linoleate (S) S->Substrate_Binding H2O 2 H₂O UPO_Workflow reagent reagent enzyme enzyme process process product product analysis analysis Substrate Methyl Linoleate Reaction Biocatalytic Reaction (25-30°C, 2-24h) Substrate->Reaction H2O2 H₂O₂ H2O2->Reaction UPO Fungal Peroxygenase (UPO) UPO->Reaction Buffer Phosphate Buffer (pH 7) Buffer->Reaction Extraction Solvent Extraction (Ethyl Acetate) Reaction->Extraction Purification Column Chromatography Extraction->Purification Final_Product Methyl Vernolate Purification->Final_Product Analysis GC-MS Analysis Final_Product->Analysis Chemoenzymatic_Pathway reagent reagent enzyme enzyme intermediate intermediate product product sub_acid Octanoic Acid peracid Peroctanoic Acid sub_acid->peracid sub_h2o2 H₂O₂ sub_h2o2->peracid lipase Immobilized Lipase (e.g., Novozym 435) lipase->peracid Step 1: Enzymatic Perhydrolysis final_product Racemic Methyl Epoxy Stearate peracid->final_product Step 2: Non-Enzymatic Epoxidation sub_olefin Methyl Linoleate sub_olefin->final_product

Sources

Application

Industrial polymer applications of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester

Application Note: Industrial Polymer Applications of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic Acid Methyl Ester (Methyl Vernolate) Introduction & Chemical Causality (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Industrial Polymer Applications of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic Acid Methyl Ester (Methyl Vernolate)

Introduction & Chemical Causality

(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, commonly known as methyl vernolate, is a highly functionalized, bio-based fatty acid ester derived from Vernonia galamensis or Euphorbia lagascae seed oils. For industrial polymer scientists and drug development professionals, methyl vernolate represents a versatile building block due to its unique structural duality: an internal, highly strained[12S,13R]-epoxy group and a cis-9 double bond situated on an 18-carbon aliphatic backbone.

The causality behind its utility lies in its reactive centers. The oxirane (epoxy) ring is highly susceptible to both nucleophilic attack and cationic ring-opening polymerization (ROP)[1]. Meanwhile, the methyl ester terminus prevents unwanted transesterification side-reactions that typically plague triglyceride-based syntheses, allowing for targeted functionalization. This makes methyl vernolate an ideal candidate for synthesizing bio-based epoxy thermosets, flexible polyurethanes, and self-assembling amphiphilic nanoparticles for biomedical applications.

Key Industrial & Biomedical Applications

Bio-based Epoxy Thermosets and Coatings In the formulation of radiation-curable resins, methyl vernolate acts as an exceptional reactive diluent. High-performance hyperbranched polyethers often suffer from prohibitively high viscosities. Introducing methyl vernolate drastically reduces formulation viscosity due to its long, flexible aliphatic chain, which disrupts tight polymer packing. During UV-initiated cationic polymerization, the epoxy group of methyl vernolate covalently cross-links into the polymer matrix, preventing the leaching issues common with non-reactive plasticizers.

Biomedical Polymers and DNA Transfection Vectors For drug development professionals, methyl vernolate is a critical precursor for synthesizing cationic amphiphilic nanoparticles. By subjecting the epoxy group to nucleophilic ring-opening with a haloacetic acid, followed by quaternization with a tertiary amine, scientists can synthesize single-headed amphiphiles. These molecules self-assemble into stable bilayer vesicles capable of complexing with plasmid DNA, serving as highly efficient, non-viral vectors for gene therapy[2].

Quantitative Data: Impact of Methyl Vernolate on Polymer Properties

The integration of methyl vernolate into hyperbranched epoxy networks allows for precise tuning of thermomechanical properties. The table below summarizes the causal relationship between methyl vernolate concentration, formulation viscosity, and the glass transition temperature ( Tg​ ) of the cured thermoset.

Formulation (wt% Methyl Vernolate)Viscosity (mPa·s at 25°C)Glass Transition Temp ( Tg​ °C)Film Characteristic
0% (Pure Hyperbranched Resin) 4,10016 °CRigid, brittle film
10% ~ 2,5006 °CSemi-rigid, improved wetting
20% ~ 1,200-4 °CFlexible, high adhesion
30% 460-18 °CHighly flexible, soft film

Data synthesized from the cationic polymerization of hyperbranched polyethers with methyl vernolate reactive diluents.

Self-Validating Experimental Protocols

Protocol A: Cationic UV-Curing of Methyl Vernolate-Modified Epoxies

Objective: Formulate and cure a low-viscosity, flexible bio-based thermoset film.

  • Formulation: In a dark, UV-safe environment, blend a hydroxy-functional hyperbranched polyether epoxy with 30 wt% methyl vernolate.

    • Causality: The aliphatic chain of methyl vernolate acts as an internal plasticizer, lowering the viscosity to ~460 mPa·s to enable uniform substrate coating via spin-coating or draw-down bars.

  • Initiator Addition: Add 2 wt% of a photoacid generator (e.g., diaryliodonium hexafluoroantimonate).

    • Causality: Upon UV irradiation, the initiator decomposes to release a superacid ( H+ ), which protonates the oxygen atom of the oxirane rings, initiating cationic ROP.

  • Irradiation: Apply the mixture to a glass substrate (50 µm thickness) and irradiate using a 365 nm UV lamp (intensity: 50 mW/cm²) for 3 minutes.

  • Self-Validation Step (FTIR): To ensure complete curing, analyze the film using ATR-FTIR spectroscopy. Monitor the oxirane C-O-C stretching band at 820–840 cm⁻¹ . A successful, fully cross-linked network is validated by the complete disappearance of this peak. If the peak persists, the system requires a thermal post-cure at 80°C for 30 minutes to drive the reaction to completion.

G N1 Methyl Vernolate (Reactive Diluent) N4 UV Irradiation (365 nm) (Superacid Generation) N1->N4 N2 Hyperbranched Polyether (Epoxy Functionalized) N2->N4 N3 Photoacid Generator (Diaryliodonium Salt) N3->N4 N5 Cross-Linked Epoxy Thermoset (Tunable Tg & Viscosity) N4->N5 Cationic Ring-Opening Polymerization

Workflow for UV-initiated cationic polymerization of methyl vernolate.
Protocol B: Synthesis of Cationic Amphiphilic Nanoparticles for DNA Transfection

Objective: Synthesize a single-headed cationic amphiphile from methyl vernolate and assemble it into DNA-complexing vesicles.

  • Nucleophilic Ring-Opening: Dissolve methyl vernolate (10 mmol) and bromoacetic acid (13 mmol) in anhydrous toluene. Reflux at 90°C for 4 hours.

    • Causality: The acid acts dually as a proton source (activating the epoxide) and a nucleophile, yielding a hydroxy-bromoacetate intermediate. The adjacent hydroxyl group is critical for future hydrogen-bonding stabilization of the lipid bilayer[2].

  • Quaternization: Purify the intermediate via silica gel chromatography. React the purified intermediate with N,N -dimethyl-dodecylamine (1:1.2 molar ratio) in ethanol at 70°C for 24 hours.

    • Causality: The tertiary amine's lone pair executes an SN​2 attack on the α -carbon of the bromoacetate, displacing the bromide ion and forming a permanent quaternary ammonium cation.

  • Vesicle Self-Assembly: Evaporate the solvent to yield a lipid film. Hydrate the film with HEPES buffer (pH 7.4) and subject the suspension to probe sonication (100 W, 5 mins on ice) to induce the self-assembly of bilayer vesicles.

  • Self-Validation Step (DLS & Gel Retardation):

    • Validate vesicle formation using Dynamic Light Scattering (DLS). A successful assembly will yield a monodisperse population with a hydrodynamic diameter between 50–200 nm .

    • Validate DNA complexation by mixing the vesicles with plasmid DNA at a 4:1 N/P (nitrogen-to-phosphate) ratio. Run the complex on a 1% agarose gel. Successful complexation is self-validated by the complete retardation of DNA migration compared to a naked DNA control.

G A1 Methyl Vernolate (Epoxy Fatty Ester) A2 Nucleophilic Ring-Opening (Bromoacetic Acid) A1->A2 A3 Hydroxy-Bromoacetate Intermediate A2->A3 A4 Quaternization (Tertiary Amine) A3->A4 A5 Cationic Amphiphilic Vesicles (DNA Transfection Vector) A4->A5

Synthesis pathway of cationic amphiphilic vesicles from methyl vernolate.

References

  • Vegetable Oils for Material Applications – Available Biobased Compounds Seeking Their Utilities. ACS Polymers Au, 2025. 1

  • Synthesis and polymerization of a radiation curable hyperbranched resin based on epoxy functional fatty acids. Progress in Organic Coatings, 2004.

  • Novel Cationic Amphiphilic Derivatives from Vernonia Oil: Synthesis and Self-Aggregation into Bilayer Vesicles, Nanoparticles, and DNA Complexants. Langmuir, 2005. 2

Sources

Method

In Vitro Assay Preparation and Protocols for (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester

An Application Guide for Researchers Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays usi...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for Researchers

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the preparation and execution of in vitro assays using (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, also known as Methyl Vernolate. This lipid molecule is a substrate for the enzyme soluble epoxide hydrolase (sEH), a critical regulator of bioactive lipid signaling. Hydrolysis of the epoxide moiety by sEH yields the corresponding diol, which may possess distinct and potent biological activities. This guide details the scientific rationale, step-by-step protocols, and data analysis frameworks for three key in vitro assays: a fluorometric assay for indirect assessment of sEH inhibition, a definitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for direct measurement of substrate conversion, and a cell-based bioactivation assay to evaluate downstream cytotoxic effects. The protocols are designed to be self-validating, incorporating essential controls and explaining the causality behind experimental choices to ensure robust and reproducible results.

Scientific Background: The Soluble Epoxide Hydrolase Bioactivation Pathway

Epoxy fatty acids (EpFAs) are a class of lipid signaling molecules derived from the cytochrome P450-mediated epoxidation of polyunsaturated fatty acids. These molecules, including epoxyeicosatrienoic acids (EETs) and epoxyoctadecenoic acids (EpOMEs), are potent endogenous mediators involved in regulating inflammation, blood pressure, and pain.[1] The primary route of metabolism and inactivation for EpFAs is hydrolysis by the enzyme soluble epoxide hydrolase (sEH) into their corresponding, and often less active, dihydroxy fatty acids (DHFAs).[1]

However, this paradigm of hydrolysis-as-inactivation is not universal. For certain epoxides, sEH-mediated hydration acts as a bioactivation step. A prominent example is leukotoxin, an epoxide of linoleic acid, which is considered a pro-toxin.[2] Its cytotoxicity is dramatically enhanced upon conversion to its diol metabolite by sEH, which has been implicated in the pathology of acute respiratory distress syndrome (ARDS).[2][3]

(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester belongs to this class of EpFAs. As a substrate for sEH, its biological activity is intrinsically linked to its metabolic conversion. Therefore, in vitro investigation must focus on both its interaction with sEH and the functional consequences of its resulting diol. The methyl ester form may enhance cell permeability, acting as a prodrug that is hydrolyzed intracellularly to the active free acid.[4] This guide provides the necessary protocols to dissect this bioactivation pathway.

sEH_Pathway cluster_membrane Cellular Environment Compound (+)-Epoxy-octadecenoic acid methyl ester (Pro-drug/Pro-toxin) sEH Soluble Epoxide Hydrolase (sEH) Compound->sEH Hydration Diol (+)-Dihydroxy-octadecenoic acid methyl ester (Active Metabolite) Effect Downstream Biological Effects (e.g., Cytotoxicity, Apoptosis) Diol->Effect Induces sEH->Diol sEH_Inhibitor sEH Inhibitor (e.g., AUDA) sEH_Inhibitor->sEH Blocks Bioactivation

Caption: Bioactivation pathway of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester via sEH.

Compound Handling and Stock Solution Preparation

Proper handling of lipophilic compounds is critical for assay reproducibility.

  • Storage: The compound should be stored at -20°C or lower in a tightly sealed vial, protected from light.[5]

  • Reconstitution: Prepare a high-concentration stock solution (e.g., 10-50 mM) in an anhydrous organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol.

  • Working Solutions: Prepare fresh serial dilutions of the stock solution in the appropriate assay buffer for each experiment. To avoid precipitation, ensure the final concentration of the organic solvent in the assay is low (typically ≤0.5%).

  • Use of Carrier Proteins: In many buffer systems, lipophilic compounds like epoxy fatty acid methyl esters can be lost to plasticware surfaces or have poor solubility. The inclusion of bovine serum albumin (BSA) at a concentration of 0.1 mg/mL in the assay buffer can help stabilize the sEH enzyme and maintain the solubility of the test compound.[6]

Protocol 1: sEH Inhibitory Activity Screening (Fluorometric Assay)

Principle: This assay indirectly assesses the compound's interaction with sEH by measuring its ability to compete with and inhibit the hydrolysis of a fluorogenic substrate. While the primary role of the title compound is likely as a substrate, this screening method is a rapid, high-throughput approach to determine if it also possesses inhibitory activity, which is common for alternative substrates. The assay uses a non-fluorescent epoxide substrate that, upon hydrolysis by sEH, releases a highly fluorescent product.[7][8]

Rationale: A fluorometric plate-based assay is an excellent first-pass method for characterizing the compound's interaction with sEH. It is cost-effective, requires minimal specialized equipment beyond a fluorescence plate reader, and allows for rapid determination of an IC50 (half-maximal inhibitory concentration), providing a quantitative measure of inhibitory potency.[9]

Materials & Reagents Supplier/Source
Recombinant Human sEHCommercial Vendor
sEH Fluorogenic Substrate (e.g., CMNPC)Commercial Vendor
sEH Assay Buffer (e.g., Tris-HCl, pH 7.4 with 0.1 mg/mL BSA)Lab Prepared
Test Compound Stock (in DMSO)User Prepared
Known sEH Inhibitor (e.g., AUDA)Commercial Vendor
96-well black, flat-bottom microplateStandard Lab Supplier
Fluorescence Microplate ReaderStandard Lab Equipment

Experimental Protocol:

  • Prepare Inhibitor Dilutions: Create a serial dilution series of the test compound (e.g., from 100 µM to 1 nM) in sEH Assay Buffer. Also prepare dilutions for a positive control inhibitor (e.g., AUDA). The final DMSO concentration should be kept constant across all wells.

  • Plate Setup: In a 96-well black microplate, add reagents in triplicate according to the table below.

Well TypeTest Compound (10X)Solvent ControlsEH EnzymesEH Assay Buffer
100% Activity -10 µL10 µL80 µL
Inhibitor Control 10 µL (AUDA)-10 µL80 µL
Test Compound 10 µL-10 µL80 µL
No Enzyme -10 µL-90 µL
  • Pre-incubation: Add 10 µL of the appropriate inhibitor or solvent control to the wells. Add 10 µL of the diluted recombinant human sEH enzyme solution. Mix gently and incubate for 5-10 minutes at 30°C to allow the compound to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the sEH fluorogenic substrate (e.g., CMNPC, final concentration ~5 µM) to all wells to start the reaction.[7]

  • Measure Fluorescence: Immediately place the plate in a fluorescence microplate reader pre-set to 30°C. Measure the fluorescence intensity kinetically for 15-30 minutes, with readings every 30-60 seconds. Use an excitation wavelength of ~330 nm and an emission wavelength of ~465 nm (adjust based on the specific substrate used).[7]

Data Analysis:

  • Calculate the rate of reaction (slope of fluorescence vs. time) for each well.

  • Subtract the average rate of the "No Enzyme" control from all other wells.

  • Calculate the percentage of inhibition for each test compound concentration relative to the "100% Activity" (solvent) control.

    • % Inhibition = 100 * (1 - (Rate_Test_Compound / Rate_Solvent_Control))

  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a four-parameter nonlinear regression to determine the IC50 value.[9]

Caption: Workflow for the fluorometric sEH inhibition assay.

Protocol 2: Direct Substrate Conversion Analysis by LC-MS/MS

Principle: This protocol provides a definitive method to confirm that (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester is a substrate for sEH and to quantify the rate of its conversion. The assay involves incubating the compound with recombinant sEH, stopping the reaction at various time points, and then using highly sensitive and specific LC-MS/MS to measure the disappearance of the parent epoxide and the appearance of the diol product.[7]

Rationale: LC-MS/MS is the gold standard for lipid analysis, offering unparalleled specificity and sensitivity. It allows for the direct and unambiguous measurement of both the substrate and its metabolite from a complex mixture.[10] This method is essential for validating the findings from indirect assays and for performing detailed enzyme kinetic studies (e.g., determining Km and Vmax).

Materials & Reagents Supplier/Source
Recombinant Human sEHCommercial Vendor
Assay Buffer (e.g., 100 mM Sodium Phosphate, pH 7.4 with 0.1 mg/mL BSA)Lab Prepared
Test Compound Stock (in DMSO)User Prepared
Quenching Solution (e.g., Acetonitrile with internal standard)Lab Prepared
Extraction Solvent (e.g., Ethyl Acetate)HPLC Grade
LC-MS/MS SystemStandard Lab Equipment

Experimental Protocol:

  • Reaction Setup: In microcentrifuge tubes, prepare the reaction mixture by combining the assay buffer and a defined concentration of the test compound. Equilibrate the tubes at 37°C for 5 minutes.

  • Enzyme Initiation: Start the reaction by adding a small volume of recombinant sEH. Include a "time zero" control where the quenching solution is added immediately before the enzyme. Also, include a "no enzyme" control incubated for the longest time point.

  • Time Course Incubation: Incubate the reactions at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60 minutes), terminate individual reactions.

  • Reaction Quenching & Extraction: Stop the reaction by adding 2-3 volumes of ice-cold acetonitrile containing a suitable internal standard (e.g., a deuterated analog). Vortex thoroughly and centrifuge to pellet the precipitated protein. Transfer the supernatant to a new tube.

  • Liquid-Liquid Extraction: Add an equal volume of water to the supernatant, followed by 2 volumes of ethyl acetate. Vortex vigorously for 1 minute to extract the lipids into the organic phase. Centrifuge to separate the phases.

  • Sample Preparation: Carefully collect the upper organic (ethyl acetate) layer, transfer to a new tube, and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitution & Analysis: Reconstitute the dried lipid extract in a small volume of the initial LC mobile phase (e.g., 100 µL of Methanol/Water). Analyze using a developed LC-MS/MS method capable of separating the parent epoxide from the product diol and quantifying both relative to the internal standard.

Data Analysis:

  • Generate standard curves for both the parent epoxide and the diol metabolite to ensure accurate quantification.

  • For each time point, calculate the concentration of both the remaining substrate and the formed product.

  • Plot the concentration of the formed diol product versus time. The initial linear portion of this curve represents the reaction velocity.

  • By varying the initial substrate concentration, Michaelis-Menten kinetics (Km, Vmax) can be determined.

Caption: Workflow for LC-MS/MS-based substrate conversion analysis.

Protocol 3: Cell-Based Bioactivation and Cytotoxicity Assay

Principle: This assay evaluates the downstream biological consequences of sEH-mediated metabolism of the test compound in a physiologically relevant context. Based on the "pro-toxin" hypothesis for similar lipids like leukotoxin[2][11], this protocol measures changes in cell viability or apoptosis following treatment. The inclusion of a specific sEH inhibitor is a critical control to validate that the observed effect is dependent on the compound's bioactivation.

Rationale: Moving from a cell-free enzymatic assay to a cell-based model provides crucial information about a compound's cellular permeability, metabolic stability, and ultimate biological impact. Demonstrating that an sEH inhibitor can rescue cells from the compound's effects provides strong evidence for the bioactivation mechanism.[3] Cell lines such as the human hepatoma line HepG2 or lung epithelial cells are suitable as they endogenously express sEH.[2][11]

Materials & Reagents Supplier/Source
Human Cell Line (e.g., HepG2)ATCC or equivalent
Complete Cell Culture MediumStandard Lab Supplier
Test Compound Stock (in DMSO)User Prepared
Potent sEH Inhibitor (e.g., AUDA)Commercial Vendor
Cell Viability Reagent (e.g., MTS/XTT) or Apoptosis Assay Kit (e.g., Caspase-Glo 3/7)Commercial Vendor
96-well clear, flat-bottom tissue culture plateStandard Lab Supplier

Experimental Protocol:

  • Cell Seeding: Seed cells (e.g., HepG2) into a 96-well plate at a density that will ensure they are in a logarithmic growth phase at the time of treatment (e.g., 10,000 cells/well). Allow cells to adhere and grow for 24 hours.

  • Treatment Preparation: Prepare dilutions of the test compound in complete culture medium. For the rescue experiment, prepare a second set of dilutions that also contain a fixed concentration of a potent sEH inhibitor (e.g., 1 µM AUDA).

  • Cell Treatment: Remove the old medium from the cells and replace it with 100 µL of the medium containing the test compound, the compound + sEH inhibitor, or vehicle control.

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator. The optimal time should be determined empirically.

  • Measure Cytotoxicity/Apoptosis:

    • For Cell Viability (MTS/XTT): Add the reagent directly to the wells according to the manufacturer's instructions. Incubate for 1-4 hours and then measure the absorbance on a plate reader.

    • For Apoptosis (Caspase-Glo 3/7): Add the reagent directly to the wells, incubate as recommended, and measure the resulting luminescence.

  • Data Analysis:

    • Normalize the data by expressing the results as a percentage of the vehicle-treated control wells.

    • Plot the percent viability or caspase activity against the log of the test compound concentration to generate dose-response curves.

    • Directly compare the dose-response curve of the compound alone to the curve of the compound in the presence of the sEH inhibitor. A rightward shift in the curve for the co-treatment group indicates that sEH inhibition is protecting the cells from the compound's effects.

Logic_Diagram Compound Test Compound (Epoxide) sEH Cellular sEH Compound->sEH Metabolized by sEH_Inhibitor sEH Inhibitor sEH_Inhibitor->sEH Inhibits Diol Diol Metabolite sEH->Diol Produces Apoptosis Cellular Apoptosis Diol->Apoptosis Induces

Sources

Technical Notes & Optimization

Troubleshooting

Preventing epoxide ring opening of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester during extraction

Technical Support Center: Epoxide Chemistry Division To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Technical Guide: Preventing Epoxide Ring Op...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Epoxide Chemistry Division

To: Valued Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist Team Subject: Technical Guide: Preventing Epoxide Ring Opening of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester during Extraction

Welcome to our dedicated guide for ensuring the stability of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, a key lipid mediator, during critical extraction procedures. The inherent reactivity of the epoxide ring, which is essential to its biological function, also makes it susceptible to premature opening under common laboratory conditions. This guide provides in-depth, field-tested advice to help you maintain the structural integrity of your analyte, ensuring data accuracy and reproducibility.

Section 1: Critical Concept - Understanding Epoxide Instability (FAQs)

This section addresses the fundamental chemical principles governing the stability of your epoxide. Understanding these mechanisms is the first step toward preventing unwanted degradation.

Q1: What makes the epoxide ring in my compound so reactive?

A: The reactivity stems from significant ring strain.[1][2] An epoxide is a three-membered ring containing two carbon atoms and one oxygen atom.[3] This configuration forces the bond angles to be approximately 60°, a major deviation from the ideal 109.5° for sp³-hybridized carbons.[2] This strain, combined with the polar C-O bonds, creates a highly reactive electrophilic site prone to attack by nucleophiles, leading to ring-opening.[1][2]

Q2: What are the primary chemical reactions that cause the epoxide ring to open during extraction?

A: The two most common culprits are acid-catalyzed and base-catalyzed hydrolysis.[4][5] Even trace amounts of acid or base in your solvents, glassware, or sample matrix can initiate these reactions. The presence of water or other nucleophiles (like alcohols) in the extraction solvent can then attack the epoxide, leading to the formation of an unwanted diol.[4][6]

Q3: How does acid catalyze the ring-opening reaction?

A: Under acidic conditions, the oxygen atom of the epoxide ring gets protonated.[1][4][7] This protonation turns the oxygen into a much better leaving group (a neutral hydroxyl group instead of an alkoxide anion).[1] This makes the epoxide carbons significantly more electrophilic and susceptible to attack by even weak nucleophiles like water or methanol.[1][4][8] The reaction proceeds via a mechanism with significant SN1 and SN2 character, where the nucleophile attacks the protonated epoxide.[4][5][7]

Q4: How does this differ from the base-catalyzed mechanism?

A: In basic conditions, a strong nucleophile (like a hydroxide ion) directly attacks one of the epoxide carbons in a classic SN2 reaction.[4][7][9] The driving force is the relief of ring strain.[2][4] This forces the C-O bond to break, creating an alkoxide intermediate which is then protonated by the solvent during workup.[10] Unlike the acid-catalyzed pathway, the epoxide itself is not activated by protonation; the strength of the nucleophile is the key driver.[1]

Section 2: Troubleshooting Guide - Common Pitfalls in Extraction

This section is designed to help you diagnose and correct issues that may have led to epoxide degradation in past or current experiments.

Q: I suspect my epoxide opened during my last liquid-liquid extraction. My final yield was low and TLC/LC-MS showed a more polar impurity. What likely went wrong?

A: This is a classic sign of unintended hydrolysis, leading to the formation of the corresponding diol, which is significantly more polar. Let's troubleshoot the potential causes:

  • Acidic Solvent Contamination: Did you use a grade of solvent like ethyl acetate or diethyl ether that was not purified or fresh? Ethers can form peroxides and acidic byproducts upon storage, while esters can contain trace amounts of their parent carboxylic acid and alcohol. Using unpurified or old solvents is a primary cause of acid-catalyzed ring-opening.

  • pH of Aqueous Phase: If you performed a liquid-liquid extraction with an aqueous phase, was its pH strictly controlled? Using tap water, deionized water that has absorbed atmospheric CO₂ (becoming slightly acidic), or an unbuffered aqueous solution can lead to a pH that is sufficiently acidic or basic to catalyze hydrolysis.

  • "Acid-Washed" Glassware: While well-intentioned, glassware cleaned with strong acids (e.g., chromic acid) and not thoroughly neutralized and rinsed with a high-purity solvent can retain an acidic residue on the surface, which is detrimental to your epoxide's stability.

  • Sample Matrix pH: Is your biological or chemical sample matrix inherently acidic or basic? Failure to neutralize or buffer the sample before adding the extraction solvent can lead to immediate degradation upon solvent addition.

Q: I use a solid-phase extraction (SPE) method. Can ring-opening still occur?

A: Absolutely. The solid support itself can be a source of trouble:

  • Silica-Based Media: Standard silica gel is inherently acidic and can readily catalyze the opening of epoxide rings. If you must use silica, it must be scrupulously neutralized. A better choice is to use alternative phases.

  • Residual Reagents: If the SPE cartridge was not properly conditioned and equilibrated to a neutral pH before loading your sample, residual manufacturing reagents or storage solvents could compromise your analyte's integrity.

Section 3: Validated Protocol for Stable Epoxide Extraction

This protocol is designed to minimize the risk of ring-opening for (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester. The core principle is maintaining a strictly neutral, anhydrous, and cool environment.

Core Principles for Success
ParameterRecommendationRationale
pH Control Maintain pH between 6.5 and 7.5 at all times.Prevents both acid- and base-catalyzed hydrolysis.[4][7]
Solvent Choice Use high-purity, anhydrous, peroxide-free solvents.Avoids trace acid/water contaminants that initiate ring-opening. Ethers should be tested for peroxides.[6][11]
Temperature Perform all steps at 0-4°C or on ice.Reduces the rate of any potential degradation reactions.
Inert Atmosphere Work under an inert atmosphere (Nitrogen or Argon) where possible.Minimizes oxidation of the cis-double bond, another potential degradation pathway.[12]
Glassware Use silanized or meticulously cleaned and neutralized glassware.Prevents interaction with active sites on the glass surface.[13][14]
Recommended Liquid-Liquid Extraction Workflow

This workflow is optimized for extracting the target epoxide from an aqueous matrix (e.g., cell culture media, homogenized tissue).

Step 1: Preparation & Pre-Extraction

  • Prepare Buffered Solutions: Prepare all aqueous solutions (e.g., phosphate-buffered saline) and adjust the pH to 7.0 using a calibrated pH meter.

  • Solvent Preparation: Use freshly opened, inhibitor-free, anhydrous grade solvents. Diethyl ether or a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) are good starting points.[15]

  • Chill Everything: Place your sample, buffers, and extraction solvents on ice for at least 30 minutes before starting.

Step 2: Extraction

  • Sample Neutralization: Check the pH of your initial sample. If it is not within the 6.5-7.5 range, carefully adjust it by adding a dilute phosphate buffer.

  • Solvent Addition: Add 2-3 volumes of the chilled extraction solvent to your aqueous sample in a separatory funnel.

  • Gentle Extraction: Invert the funnel gently 15-20 times to mix the phases. Do not shake vigorously , as this can create emulsions and potentially increase degradation at the solvent interface. Vent frequently.

  • Phase Separation: Allow the layers to separate fully on ice.

  • Collect Organic Layer: Drain the lower aqueous layer and carefully collect the upper organic layer containing your lipid.

  • Repeat: Perform the extraction on the aqueous phase two more times, pooling all organic extracts.

Step 3: Washing and Drying

  • Neutral Wash: Wash the pooled organic extracts with a small volume of chilled, pH 7.0 brine (saturated NaCl solution). This removes residual water and water-soluble impurities.

  • Drying: Dry the organic extract over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Ensure the drying agent is a fresh, unopened stock. Swirl gently and let it stand for 5-10 minutes on ice.

  • Solvent Removal: Decant or filter the dried solvent into a round-bottom flask. Concentrate the solvent using a rotary evaporator with the water bath temperature set no higher than 30°C. For very small volumes, a gentle stream of nitrogen can be used.

Step 4: Storage

  • Immediately redissolve the lipid residue in a small volume of a suitable, high-purity solvent (e.g., acetonitrile or ethanol).

  • Store the final sample in a glass vial with a Teflon-lined cap at -80°C under an inert atmosphere.[12][13]

Section 4: Visualization of Mechanisms & Workflows

Understanding the chemical transformations and the experimental sequence is critical for success.

Mechanism: Acid-Catalyzed Epoxide Ring Opening

Acid_Catalyzed_Opening Epoxide Epoxide (R-O-R') ProtonatedEpoxide Protonated Epoxide (Activated Intermediate) Epoxide->ProtonatedEpoxide 1. Protonation (Fast) (Oxygen attacks H⁺) Proton H₃O⁺ Product Trans-Diol Product ProtonatedEpoxide->Product 2. Nucleophilic Attack (Sₙ2-like) (Backside attack on carbon) Nucleophile Nucleophile (e.g., H₂O)

Caption: Acid-catalyzed ring opening involves protonation followed by nucleophilic attack.

Workflow: Recommended Extraction Protocol

Extraction_Workflow start Start Aqueous Sample step1 Step 1: Pre-chill & Neutralize Chill all reagents to 0-4°C Adjust sample pH to 7.0 start->step1 step2 Step 2: Liquid-Liquid Extraction Add 3 vol. of cold Hexane/EtOAc (9:1) Gently invert to mix step1->step2 step3 Step 3: Collect & Pool Collect organic phase Repeat extraction 2x step2->step3 step4 Step 4: Wash & Dry Wash with cold, neutral brine Dry over anhydrous Na₂SO₄ step3->step4 step5 Step 5: Concentrate Remove solvent via rotary evaporation (≤30°C) or under gentle N₂ stream step4->step5 end End Store purified epoxide at -80°C under inert gas step5->end

Caption: Workflow for epoxide extraction emphasizing neutral pH and low temperature.

Section 5: Quality Control - How to Verify Ring Integrity

After extraction, it is crucial to confirm that the epoxide ring is intact.

  • Thin-Layer Chromatography (TLC): The diol product of ring-opening is significantly more polar than the parent epoxide. On a silica TLC plate, the diol will have a much lower Rf value. A single spot corresponding to a reference standard of the epoxide indicates a successful extraction.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a definitive method. The epoxide and its diol (after derivatization, e.g., silylation) will have different retention times and distinct mass spectra.[16][17][18] The absence of the diol peak confirms the integrity of your sample.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to confirm the presence of the epoxide protons, which typically appear in a characteristic region of the spectrum (around 2.9-3.1 ppm).[19] The disappearance of these signals and the appearance of new signals corresponding to protons on carbon atoms bearing hydroxyl groups would indicate ring opening.

By implementing these rigorous protocols and understanding the underlying chemistry, you can confidently prevent the degradation of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, ensuring the integrity and reliability of your experimental results.

References

  • Chemistry LibreTexts. (2024, March 24). 18.6: Reactions of Epoxides - Ring-opening. [Link]

  • OpenStax. (2023, September 20). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry. [Link]

  • Testbook. Epoxide Reactions - Mechanism, Ring-Opening, Hydrolysis and FAQs. [Link]

  • Stamm, O. A., et al. (1963). The Mechanism of the Acid-Catalyzed Ring Opening of Epoxides - A Reinterpretative Review. CHIMIA International Journal for Chemistry. [Link]

  • Chemistry Steps. (2024, November 19). Reactions of Epoxides under Acidic and Basic Conditions. [Link]

  • Chemistry Steps. (2020, June 19). Epoxides Ring-Opening Reactions. [Link]

  • Silva, S. M., et al. (2010). Theoretical Study of Acid-Catalyzed Hydrolysis of Epoxides. The Journal of Physical Chemistry A. [Link]

  • Tournier, B. B., et al. (2015). Epoxide hydrolysis as a model system for understanding flux through a branched reaction scheme. Acta Crystallographica Section D, Biological Crystallography. [Link]

  • Penn State Pressbooks. 9.14 Reactions of Epoxides: Ring-Opening – Fundamentals of Organic Chemistry-OpenStax Adaptation. [Link]

  • Darrow, D. S. (1966). Solvent extraction of epoxidized oils. U.S.
  • ChemTalk. (2023, November 22). Epoxide Ring Opening. [Link]

  • McMurry, J. (n.d.). 18.5 Reactions of Epoxides: Ring-Opening. In Organic Chemistry: A Tenth Edition. [Link]

  • Aakash Institute. Structure, Synthesis and Reactions of Epoxides, Practice problems and Frequently Asked Questions(FAQs). [Link]

  • Xia, W., & Ismail, A. (2018). Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils. Journal of Chromatography A. [Link]

  • MDPI. (2020, October 10). Epoxidation of Fatty Acid Methyl Esters Derived from Algae Biomass to Develop Sustainable Bio-Based Epoxy Resins. [Link]

  • Journal of Synthetic Chemistry. (2023, December 25). Epoxide Ring Opening Under Mild Conditions Using Phenol, Amine, and Alcohols. [Link]

  • LibreTexts. Ch14 Ethers and Epoxides. [Link]

  • Avanti Polar Lipids. Storage & handling of Lipids. [Link]

  • Chemistry LibreTexts. (2019, June 5). 12.8: Epoxidation. [Link]

  • Wikipedia. Epoxide. [Link]

  • Conservation DistList. (1992, April 12). Solvents for epoxy. [Link]

  • Master Organic Chemistry. (2015, February 2). Opening of Epoxides With Acid. [Link]

  • Chemistry Stack Exchange. (2012, April 29). What makes an epoxide stable?[Link]

  • Comprehensive Reviews in Food Science and Food Safety. (2015). Techniques for the Analysis of Minor Lipid Oxidation Products Derived from Triacylglycerols: Epoxides, Alcohols, and Ketones. [Link]

  • Rayung, M., et al. (2019). Optimisation of Epoxide Ring-Opening Reaction for the Synthesis of Bio-Polyol from Palm Oil Derivative Using Response Surface Methodology. Polymers. [Link]

  • Marmesat, S., et al. (2008). Quantitative Determination of Epoxy Acids, Keto Acids and Hydroxy Acids Formed in Fats and Oils at Frying Temperatures. Journal of Chromatography A. [Link]

  • Cyberlipid. Epoxy FA. [Link]

  • Master Organic Chemistry. (2015, February 10). Epoxide Ring Opening With Base. [Link]

  • Inceoglu, B., et al. (2013). The Role of Long Chain Fatty Acids and Their Epoxide Metabolites in Nociceptive Signaling. Medical Research Reviews. [Link]

  • Encyclopedia.pub. (2020, October 1). Epoxide Synthesis and Ring-Opening Reactions. [Link]

  • NextSDS. (+)-[12S,13R]-EPOXY-CIS-9-OCTADECENOIC ACID METHYL ESTER. [Link]

  • Waskow, A., et al. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. Molecules. [Link]

  • El-Hawary, S. S., et al. (2016). Characterization, antioxidant, and cytotoxic effects of some Egyptian wild plant extracts. Journal of Applied Pharmaceutical Science. [Link]

  • Adlof, R. O. (1998). Autoxidation of the Furan Fatty Acid Ester, Methyl 9,12-Epoxyoctadeca-9,11-dienoate. Journal of the American Oil Chemists' Society. [Link]

  • Pharmaffiliates. (±)-Cis-12,13-Epoxy-9(Z)-octadecenoic acid methyl ester. [Link]

Sources

Optimization

Optimizing GC column temperature for (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester separation

Overview (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester (commonly known as methyl vernolate) is an oxygenated fatty acid methyl ester (FAME) critical to lipidomics and drug development. Accurately quantifying t...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester (commonly known as methyl vernolate) is an oxygenated fatty acid methyl ester (FAME) critical to lipidomics and drug development. Accurately quantifying this compound via Gas Chromatography (GC) presents unique thermodynamic and kinetic challenges. The oxirane (epoxide) ring is highly susceptible to thermal degradation, and its structural similarity to C18:1 (oleate) and C18:2 (linoleate) FAMEs makes baseline resolution difficult [[1]]() 2. This support guide provides authoritative troubleshooting, optimized temperature programming, and validated protocols to ensure high-fidelity separation and structural integrity during GC-MS/FID analysis.

Method Development Workflow

G A 1. Sample Preparation (Mild Methylation) B 2. Column Selection (PEG or 5% Phenyl) A->B C 3. Injector Temp Optimization (Limit to 220°C) B->C D 4. Oven Temp Programming (Slow Ramp 3-5°C/min) C->D E 5. Evaluate Resolution (Target Rs > 1.5) D->E F Optimal Separation Achieved E->F Success G Thermal Degradation or Co-elution E->G Failure G->C Adjust Parameters

Figure 1: GC method development and temperature optimization workflow for epoxy-FAMEs.

Troubleshooting Guides

Q: Why am I observing multiple unexpected peaks (e.g., ketones or diols) and a reduced peak area for my methyl vernolate standard? Root Cause: This is a classic symptom of thermal degradation. The causality lies in the thermodynamic instability of the oxirane ring. At temperatures exceeding 230°C, the epoxide ring undergoes thermal cleavage or rearrangement into ketones or allylic alcohols 23. This degradation most commonly occurs in the injection port rather than the column itself. Self-Validating Solution:

  • Decrease the injector port temperature from the standard 250°C to 220°C .

  • Utilize a split injection (e.g., 10:1 to 50:1 ratio) to minimize the residence time of the analyte in the heated glass liner 4.

  • Validation: Inject a known concentration of methyl vernolate. Monitor the diagnostic MS ions (m/z 292[M-H2O] and 279 [M-OCH3]) 3. If the ratio of the intact mass to degradation artifacts increases significantly after lowering the temperature, thermal degradation in the inlet was successfully mitigated.

Q: Methyl vernolate (MW 310) is co-eluting with methyl linoleate (C18:2) and methyl oleate (C18:1). How do I achieve baseline separation? Root Cause: Co-elution occurs because these compounds share similar carbon chain lengths and vapor pressures. On low-polarity columns (e.g., 5% phenyl/95% dimethylpolysiloxane), separation relies heavily on boiling point, which is insufficient to resolve these structurally similar lipids 51. Self-Validating Solution:

  • Stationary Phase Shift: Switch to a polar polyethylene glycol (PEG) column (e.g., Omegawax, DB-Wax, or SUPELCOWAX 10). Polar phases exploit dipole-dipole interactions with the oxygenated oxirane ring, selectively retaining methyl vernolate longer than the non-oxygenated C18:1 and C18:2 FAMEs [[6]]() 7.

  • Temperature Gradient Adjustment: Implement a shallow temperature ramp. A fast ramp (>10°C/min) compresses the peaks. By slowing the ramp rate to 3–5°C/min through the critical elution window (170°C–210°C), you increase the partition coefficient differences between the mobile and stationary phases 8.

Q: Over sequential runs, my methyl vernolate peaks are broadening, and retention times are drifting later. Root Cause: This indicates stationary phase degradation (column bleed) or active site generation in the liner/column due to excessive oven temperatures. PEG columns are highly sensitive to oxygen and temperatures above 240°C–250°C 7. Self-Validating Solution:

  • Cap the maximum oven temperature at 230°C–240°C []() [[8]]().

  • Validation: Run a blank solvent injection. If baseline drift is severe above 200°C, trim the first 10-20 cm of the column and replace the inlet liner.

Step-by-Step Experimental Protocol: Optimized GC-MS/FID Workflow

Objective: Achieve baseline resolution (Rs > 1.5) of (+)-[12S,13R]-epoxy-cis-9-octadecenoic acid methyl ester from complex lipid matrices without thermal degradation.

Step 1: Mild Transesterification (Sample Prep) Note: Strong acid catalysis at high temperatures will cleave the epoxide ring.

  • Weigh ~25 mg of the lipid sample into a glass vial.

  • Add 2 mL of a mild methanolic reagent (e.g., room-temperature methylation or highly controlled 1.2% HCl/methanol) 96.

  • Incubate at a low temperature (e.g., 45°C overnight or strictly controlled room temperature) to preserve the oxirane ring 96.

  • Extract the resulting FAMEs using 1-2 mL of n-heptane or hexane. Wash with water, allow phase separation, and collect the upper organic layer 6.

Step 2: GC Configuration

  • Column: Install a polar capillary column (e.g., DB-Wax, Omegawax, or equivalent PEG phase; 30 m × 0.25 mm ID × 0.25 µm film thickness) []() [[7]]().

  • Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min 5.

  • Injector: Set to 220°C (Critical: Do not exceed to prevent epoxide cleavage). Use a split ratio of 10:1 to 50:1 4.

Step 3: Optimized Temperature Program

  • Initial Hold: 70°C for 2.0 minutes (Focuses the injected band) 4.

  • Ramp 1 (Rapid): 25°C/min to 170°C (Quickly elutes low molecular weight FAMEs) [[8]]().

  • Ramp 2 (Analytical Separation): 3°C to 5°C/min to 230°C (Maximizes resolution of C18 isomers and methyl vernolate) 8.

  • Final Hold: 230°C for 5 to 10 minutes (Clears the column of high-boiling matrix components).

Step 4: Detection (MS/FID)

  • FID: Set detector temperature to 250°C–280°C 87.

  • MS: Set transfer line to 240°C, ion source to 230°C, and quadrupole to 150°C. Use 70 eV electron impact (EI) ionization. Scan range: m/z 40–550 .

Quantitative Data Summary: Impact of Temperature Parameters

ParameterSettingEffect on Methyl Vernolate AnalysisCausality / Mechanism
Injector Temp 250°C+High degradation (<70% recovery)Thermal energy exceeds oxirane ring stability, causing cleavage 2.
Injector Temp 220°CIntact analyte (>95% recovery)Sufficient for volatilization without breaking covalent bonds .
Oven Ramp (170-230°C) 15°C/minCo-elution with C18:1/C18:2Insufficient time for stationary phase partitioning differences to manifest 1.
Oven Ramp (170-230°C) 3-5°C/minBaseline resolution (Rs > 1.5)Slower ramp maximizes dipole-dipole interactions with the PEG phase 8.
Max Oven Temp 250°C+Severe baseline drift / BleedPEG stationary phase thermally degrades, creating active sites 7.

Frequently Asked Questions (FAQs)

Q: Can I use silylation reagents (like MSTFA) to derivatize other compounds in my sample before analyzing methyl vernolate? A: Yes, but with extreme caution regarding your column choice. Silylation reagents are safe for GC columns that lack free hydroxyl groups. However, if you are using a PEG stationary phase (like Omegawax or Carbowax) to separate your FAMEs, injecting silylation reagents will irreversibly damage the column by reacting with the terminal hydroxyl groups of the polyethylene glycol phase .

Q: Does the stereochemistry of (+)-[12S,13R]-epoxy-cis-9-octadecenoic acid affect its boiling point? A: Stereochemistry (e.g., cis/trans configuration of the double bond or the chirality of the epoxide) has a negligible effect on boiling point, which is why low-polarity columns fail to separate stereoisomers effectively. Separation of these specific isomers requires polar columns or specialized cyclodextrin-based chiral columns that rely on spatial and polar interactions rather than vapor pressure 57.

Sources

Troubleshooting

Resolving GC-MS co-elution issues for (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester

Welcome to the advanced troubleshooting guide for the chromatographic resolution of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester (commonly known as vernolic acid methyl ester). As an epoxy fatty acid methyl e...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for the chromatographic resolution of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester (commonly known as vernolic acid methyl ester). As an epoxy fatty acid methyl ester (FAME), this molecule presents unique analytical challenges. Its polarity and geometric configuration often cause severe co-elution with non-oxygenated C18 FAMEs (such as linoleate) or other positional epoxy isomers when using standard non-polar gas chromatography methods.

This guide is designed for researchers and drug development professionals, providing field-proven, self-validating methodologies to isolate and quantify this critical lipid mediator.

Diagnostic Workflow for Co-Elution

Before adjusting your instrument, you must identify the chemical nature of the interfering species. The following decision tree outlines the logical progression from sample preparation to mass spectrometric deconvolution.

G Start Co-elution of Vernolic Acid ME Detected in GC-MS Decision1 Identify Interfering Species Start->Decision1 PathA Non-Polar FAMEs (e.g., Linoleate) Decision1->PathA Matrix Check PathB Epoxy Isomers (e.g., Coronaric Acid ME) Decision1->PathB Isomer Check ActionA Silica Gel SPE Pre-fractionation (Hexane:Diethyl Ether 90:10) PathA->ActionA ActionB Switch to Highly Polar Column (e.g., CP-Sil 88) & Shallow Ramp PathB->ActionB Decision2 Baseline Resolution Achieved? ActionA->Decision2 ActionB->Decision2 Success Proceed to MS/SIM Quantification Decision2->Success Yes Failure Implement MS/MS MRM or Specific Ion Deconvolution Decision2->Failure No Failure->Success

Diagnostic workflow for resolving vernolic acid methyl ester GC-MS co-elution.

Troubleshooting Guide & FAQs

Q1: Why does vernolic acid methyl ester co-elute with standard C18 FAMEs on a DB-5 column, and how do I fix it? Causality: A standard 5% phenyl-methylpolysiloxane column (like DB-5) separates analytes primarily by dispersion forces (boiling point). The addition of the epoxide ring in vernolic acid increases its boiling point, causing this C18 epoxy FAME to elute in the exact same retention window as heavily unsaturated C18 FAMEs or saturated C20 FAMEs. Solution: You must decouple polarity from boiling point by implementing a Solid-Phase Extraction (SPE) pre-fractionation step. Using a polar silica gel matrix, non-polar FAMEs lack the functional groups to bind and are washed away with a non-polar solvent. The dipole of the epoxide ring retains the vernolic acid methyl ester until a more polar solvent mixture is introduced[1].

Q2: I have removed non-polar FAMEs via SPE, but I still see co-elution of vernolic acid methyl ester with other epoxy isomers (e.g., trans-epoxides). What chromatographic changes are required? Causality: Non-polar stationary phases lack the spatial selectivity to resolve positional and geometric (cis/trans) isomers of epoxy FAMEs, which have nearly identical boiling points. Solution: Switch to a highly substituted cyanopropyl stationary phase (e.g., CP-Sil 88 or SP-2560). The strong dipole moments of the cyanopropyl groups interact specifically with the pi-electrons of the double bonds and the epoxide dipole, separating isomers based on spatial geometry[2]. Combine this with a shallow temperature ramp (e.g., 2 °C/min) through the critical elution zone[3].

Q3: If chromatographic resolution remains incomplete due to complex biological matrices, how can mass spectrometry settings provide a self-validating system? Causality: In Electron Ionization (EI) at 70 eV, the molecular ion (M+ at m/z 310) for vernolic acid methyl ester is notoriously weak. However, the epoxide ring directs highly predictable fragmentation. Solution: Utilize Selected Ion Monitoring (SIM) to target the specific α -cleavage ions adjacent to the epoxide ring. By monitoring only these fragments, the detector mathematically ignores co-eluting molecules that do not produce these exact m/z values. This creates a self-validating system: if the specific α -cleavage ratio aligns with your standard, the peak identity is confirmed regardless of baseline chromatographic resolution[4].

Standardized Experimental Protocols

To ensure reproducibility, every protocol must act as a self-validating system. Follow these methodologies to isolate and resolve vernolic acid methyl ester.

Protocol A: Silica Gel SPE Pre-fractionation

This protocol separates polar epoxy-FAMEs from bulk non-polar FAMEs[1].

  • Preparation: Transesterify your lipid extract into FAMEs using sodium methoxide or boron trifluoride.

  • Conditioning: Condition a 25 g silica gel SPE cartridge with 50 mL of pure hexane.

  • Loading: Load the FAME mixture onto the cartridge.

  • Non-Polar Wash: Elute the unaltered, non-polar FAMEs (e.g., oleate, linoleate) using 200 mL of a hexane–diethyl ether mixture (98:2, v/v).

  • Target Elution: Elute the polar epoxy FAME fraction (containing vernolic acid methyl ester) using 300 mL of hexane–diethyl ether (90:10, v/v).

  • Concentration: Concentrate the 90:10 fraction under a gentle stream of nitrogen gas to a final volume of 1 mL for GC-MS injection.

  • Self-Validation Check: Inject the 98:2 wash fraction into the GC-MS. If vernolic acid methyl ester is detected here, the silica gel was deactivated (likely by ambient moisture) and the batch must be re-run with fresh, desiccated silica.

Protocol B: Optimized GC-MS/SIM Method for Epoxy-FAMEs

This protocol utilizes high-polarity column chemistry and optimized thermodynamics to separate isomers[2][3].

  • Column Installation: Install a highly polar cyanopropyl column (e.g., CP-Sil 88, 60 m × 0.25 mm i.d., 0.20 µm film thickness).

  • Inlet Parameters: Set the injector to 250 °C. Inject 1 µL in splitless mode to maximize sensitivity for trace epoxy FAMEs.

  • Carrier Gas: Use ultra-high-purity Helium at a constant flow rate of 1.2 mL/min.

  • Thermodynamic Oven Program:

    • Initial temperature: 70 °C (hold for 3.5 min).

    • Ramp 1: 15 °C/min to 160 °C (hold for 2 min).

    • Ramp 2 (Critical Zone): 2 °C/min to 200 °C (hold for 1 min).

    • Ramp 3: 10 °C/min to 240 °C (hold for 10 min to bake out the column).

  • MS Parameters: Operate the mass spectrometer in EI mode (70 eV). Set to SIM mode targeting the diagnostic α -cleavage ions for vernolic acid methyl ester.

  • Self-Validation Check: Inject a mixed quantitative standard containing both cis and trans isomers of 12,13-epoxy-9-octadecenoic acid methyl ester. Baseline resolution ( Rs​>1.5 ) must be achieved before running biological samples; if not, reduce Ramp 2 to 1 °C/min.

Quantitative Data Summary

The following table summarizes the quantitative parameters required to shift from a standard, failure-prone method to an optimized, high-resolution method.

Process StepParameterStandard ApproachOptimized ApproachScientific Rationale
SPE Pre-fractionation Elution Solvent Ratio (Hexane:Diethyl Ether)Single-step elutionStep 1: 98:2 (200 mL)Step 2: 90:10 (300 mL)Step 1 removes non-polar FAMEs. Step 2 selectively elutes polar epoxy FAMEs via dipole interactions.
GC Column Stationary Phase5% Phenyl-methylpolysiloxane (e.g., DB-5)Highly substituted cyanopropyl (e.g., CP-Sil 88)Cyanopropyl phase provides strong dipole-dipole interactions to resolve cis/trans and positional isomers.
GC Temperature Ramp Rate (160°C - 200°C)10 - 15 °C/min2 °C/min A shallow gradient maximizes interaction time with the stationary phase during the critical elution window.
Mass Spectrometry Acquisition ModeFull Scan (m/z 50-500)SIM Mode (Targeting α -cleavage ions)SIM provides mathematical deconvolution of co-eluting peaks by ignoring non-target matrix background.

References

  • Improved gas chromatography-flame ionization detector analytical method for the analysis of epoxy fatty acids. Uganda National Council for Science and Technology.
  • Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils.
  • Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction.
  • Oxylipin Profiling in Selected Brown and Red Algae: Detection of Heterobicyclic Oxylipins, Plasmodiophorols and Ectocarpins in Phaeophyceae. MDPI.
  • Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils. The Marine Lipids Lab.

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of HPLC Quantification Methods for (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester

In the landscape of lipidomics and drug development, the precise and accurate quantification of bioactive lipids is paramount. Among these, epoxidized fatty acids, such as (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid meth...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of lipidomics and drug development, the precise and accurate quantification of bioactive lipids is paramount. Among these, epoxidized fatty acids, such as (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester (a derivative of vernolic acid), are gaining attention for their diverse physiological roles. As a specific stereoisomer, its biological activity is intrinsically linked to its three-dimensional structure. Consequently, robust analytical methods that can not only quantify the molecule but also ensure its stereochemical integrity are critical for meaningful research.

This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) based methods for the quantification of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, grounding our discussion in the principles of scientific integrity and authoritative guidelines from the International Council for Harmonisation (ICH).

The Analytical Challenge: Chirality and Detection

The primary analytical challenge in quantifying (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester lies in its stereochemistry. The molecule possesses two chiral centers at the C12 and C13 positions of the epoxide ring. Therefore, a complete analytical validation must address enantiomeric and diastereomeric purity. Furthermore, the analyte lacks a strong native chromophore, making high-sensitivity UV detection problematic without derivatization. This necessitates a careful selection of chromatographic and detection techniques.

Core Principles of HPLC Method Validation

Before comparing specific methods, it is essential to establish the framework for validation. The ICH Q2(R1) guideline provides a comprehensive framework for validating analytical procedures.[1][2][3] The objective is to demonstrate that the analytical procedure is suitable for its intended purpose.[1][2] Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. For this topic, specificity must also include chiral specificity – the ability to separate the (+)-[12S,13R] enantiomer from its (-)-[12R,13S] counterpart and other diastereomers.[4]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample within a given range.

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[5]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

The following diagram illustrates the typical workflow for validating an HPLC method in accordance with these principles.

HPLC_Validation_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_App Application Dev Method Development & Optimization (Column, Mobile Phase, Detector) Specificity Specificity (Peak Purity, Chiral Resolution) Dev->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Spike/Recovery) Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness (Flow Rate, Temp, pH) Limits->Robustness Routine Routine Sample Analysis Robustness->Routine

Caption: HPLC Method Validation Workflow based on ICH Q2(R1) guidelines.

Comparison of HPLC Quantification Strategies

We will now compare three distinct HPLC strategies for the quantification of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester. Each method offers a unique balance of specificity, sensitivity, and accessibility.

Strategy 1: Chiral Normal-Phase HPLC with UV Detection (Post-Derivatization)

This classic approach leverages chiral stationary phases (CSPs) to achieve enantiomeric separation.[6][7][8] Since the analyte lacks a strong UV chromophore, derivatization with a UV-active tag is necessary to achieve a suitable limit of quantification.[9][10]

  • Rationale & Causality:

    • Chiral Stationary Phase (CSP): Polysaccharide-based CSPs, such as those coated or immobilized with cellulose or amylose derivatives (e.g., Chiralpak AD), are highly effective for separating enantiomers of fatty acid derivatives.[11] The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for the enantiomers.

    • Normal-Phase Chromatography: Normal-phase chromatography (e.g., using hexane/isopropanol mobile phases) is often preferred for chiral separations on polysaccharide-based CSPs as it can provide better selectivity for positional and geometric isomers.[12]

    • Derivatization: To enhance UV detection, the carboxylic acid (if analyzing the free acid form) or the epoxide ring can be derivatized. A common approach for the acid is esterification with a chromophore-containing reagent like p-bromophenacyl bromide.[13] This significantly improves sensitivity at wavelengths where the analyte has minimal absorbance (e.g., 254 nm).[9][10]

  • Experimental Protocol (Illustrative):

    • Derivatization: React the corresponding free acid of the analyte with 2,4'-dibromoacetophenone in the presence of a catalyst (e.g., triethylamine) to form the phenacyl ester derivative.[9][14]

    • HPLC System: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV/Vis detector.

    • Column: Chiralpak AD-H (or similar polysaccharide-based chiral column), 4.6 x 250 mm, 5 µm.

    • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio must be optimized to achieve baseline resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C.

    • Detection: UV at 254 nm.

    • Quantification: External standard calibration using a certified reference standard of the derivatized (+)-[12S,13R] enantiomer.

Strategy 2: Chiral Reversed-Phase HPLC with Mass Spectrometry (MS) Detection

This modern approach combines the resolving power of chiral chromatography with the high sensitivity and specificity of mass spectrometry, obviating the need for derivatization.

  • Rationale & Causality:

    • Reversed-Phase Chiral HPLC: While normal-phase is common, reversed-phase chiral columns (e.g., Chiralpak AD-RH) are also effective and are directly compatible with the aqueous-organic mobile phases used in electrospray ionization mass spectrometry (ESI-MS).[11] This avoids the solvent-exchange step that would be necessary if coupling normal-phase HPLC to ESI-MS.

    • Mass Spectrometry (MS) Detection: MS detection offers significant advantages.[15] It provides high selectivity by monitoring the specific mass-to-charge ratio (m/z) of the analyte. Tandem mass spectrometry (MS/MS) further enhances specificity and sensitivity by monitoring a specific fragmentation of the parent ion, a technique known as Multiple Reaction Monitoring (MRM).[15][16] This allows for quantification even at very low concentrations in complex biological matrices.

  • Experimental Protocol (Illustrative):

    • Sample Preparation: A simple protein precipitation or liquid-liquid extraction of the sample, followed by evaporation and reconstitution in the mobile phase.

    • HPLC-MS System: An HPLC or UHPLC system coupled to a triple quadrupole or high-resolution mass spectrometer with an ESI source.

    • Column: Chiralpak AD-RH, 2.1 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 30°C.

    • MS Detection: ESI in positive ion mode.

    • MRM Transitions: Monitor the transition from the parent ion [M+H]+ to a characteristic product ion. The exact m/z values would need to be determined by infusing a standard of the analyte.

    • Quantification: Stable isotope dilution using a deuterated internal standard is the gold standard for accuracy in MS-based quantification.

Strategy 3: Achiral Reversed-Phase HPLC-MS/MS (for Total Epoxide Quantification)

For applications where enantiomeric separation is not required and the goal is to quantify the total amount of 12,13-Epoxy-cis-9-octadecenoic acid methyl ester, a simpler achiral method can be employed. This serves as a useful baseline for comparison.

  • Rationale & Causality:

    • Achiral C18 Column: A standard C18 reversed-phase column separates molecules based on hydrophobicity.[17] It will not separate the enantiomers but is highly efficient and robust for general quantification.

    • HPLC-MS/MS: As with Strategy 2, the use of MS/MS provides the necessary sensitivity and selectivity to quantify the analyte without derivatization.[18]

  • Experimental Protocol (Illustrative):

    • Sample Preparation: Identical to Strategy 2.

    • HPLC-MS System: An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer.

    • Column: A standard C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile/methanol with 0.1% formic acid.

    • MS Detection: ESI in positive ion mode using MRM.

    • Quantification: Stable isotope dilution.

Performance Comparison of HPLC Methods

The following table summarizes the expected performance characteristics of the three strategies based on literature for similar compounds.

Validation ParameterStrategy 1: Chiral NP-HPLC-UV (Derivatized)Strategy 2: Chiral RP-HPLC-MSStrategy 3: Achiral RP-HPLC-MS
Specificity High (with baseline chiral resolution)Very High (Chiral resolution + mass selectivity)Moderate (No chiral separation)
Linearity (r²) > 0.99> 0.99> 0.99
Range ng/mL to µg/mLpg/mL to ng/mLpg/mL to ng/mL
Accuracy (% Recovery) 90-110%95-105% (with internal standard)95-105% (with internal standard)
Precision (%RSD) < 15%< 10%< 10%
LOQ ~1-10 ng/mL[10]~10-100 pg/mL[16]~10-100 pg/mL
Robustness Moderate (sensitive to mobile phase water content)HighVery High
Sample Prep Complex (requires derivatization)SimpleSimple
Primary Advantage Good for enantiomeric purity assessmentGold standard for stereospecific quantificationHigh throughput for total epoxide analysis
Primary Disadvantage Lower sensitivity, extra sample prep stepHigher instrument costDoes not provide stereochemical information

Detailed Workflow for Chiral RP-HPLC-MS Method Validation

The Chiral RP-HPLC-MS method (Strategy 2) represents the most robust and specific approach for the intended purpose. Below is a detailed workflow for its validation.

Detailed_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing & Validation start Weigh/Pipette Sample is_add Add Deuterated Internal Standard start->is_add extract Perform Liquid-Liquid Extraction (e.g., with Ethyl Acetate) is_add->extract dry Evaporate to Dryness (under Nitrogen) extract->dry reconstitute Reconstitute in Mobile Phase dry->reconstitute inject Inject onto Chiral RP-HPLC Column reconstitute->inject separate Gradient Elution for Enantiomeric Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MRM Detection on Triple Quadrupole MS ionize->detect integrate Integrate Peak Areas (Analyte & Internal Standard) detect->integrate calibrate Generate Calibration Curve (Concentration vs. Area Ratio) integrate->calibrate quantify Calculate Analyte Concentration calibrate->quantify validate Assess Validation Parameters (Accuracy, Precision, Linearity, etc.) quantify->validate

Caption: Detailed workflow for sample analysis and validation using Chiral RP-HPLC-MS.

Conclusion

The validation of an HPLC method for quantifying a specific stereoisomer like (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester requires a meticulous approach that prioritizes specificity.

  • For assessing enantiomeric purity with standard HPLC-UV equipment, a Chiral Normal-Phase HPLC method with derivatization is a viable, albeit labor-intensive, option.

  • For high-throughput analysis of the total epoxide content without stereochemical information, an achiral RP-HPLC-MS/MS method is highly efficient and robust.

  • However, for the definitive, sensitive, and stereospecific quantification required in most research and development settings, a Chiral Reversed-Phase HPLC-MS/MS method is unequivocally the superior choice. Its combination of chromatographic resolution and mass spectrometric selectivity provides the highest degree of confidence in the analytical results, fulfilling the core principle of any validation: ensuring the method is suitable for its intended purpose.

By carefully selecting the appropriate strategy and rigorously validating it against ICH guidelines, researchers can ensure the generation of high-quality, reliable, and defensible data in their studies of this important bioactive lipid.

References

  • Czauderna, M., et al. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. Journal of Animal and Feed Sciences, 11(3), 365-376. [Link]

  • Journal of Animal and Feed Sciences. (2002). A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. [Link]

  • Li, W., et al. (2018). In situ detection of fatty acid C=C positional isomers by coupling on-tissue mCPBA epoxidation with infrared matrix-assisted laser desorption electrospray ionization mass spectrometry. Analytical Chemistry, 90(15), 9449-9456. [Link]

  • ResearchGate. (2017). (PDF) A highly efficient method for derivatization of fatty acids for high performance liquid chromatography. [Link]

  • Li, Y., et al. (2014). HPLC-MRM relative quantification analysis of fatty acids based on a novel derivatization strategy. Analyst, 139(21), 5527-5534. [Link]

  • Nacalai Tesque. Fatty Acid Analysis by HPLC. [Link]

  • ResearchGate. (n.d.). Analysis of fatty acid epoxidation by high performance liquid chromatography with evaporative light scattering detection and mass spectrometry | Request PDF. [Link]

  • Nagy, K., et al. (2019). Mass Spectrometric Characterization of Epoxidized Vegetable Oils. Molecules, 24(5), 883. [Link]

  • Balazy, M., & Nies, A. S. (1989). Characterization of epoxides of polyunsaturated fatty acids by mass spectrometry via 3-pyridinylmethyl esters. Biomedical & Environmental Mass Spectrometry, 18(5), 328-336. [Link]

  • Rajmane, A. D., & Shinde, K. P. (2021). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis, 11(2), 113-119. [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Xia, W., & Budge, S. M. (2018). Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils. Journal of Chromatography A, 1538, 23-30. [Link]

  • Yoshioka, T., et al. (2017). Chiral separation of glycerolipids by high-performance liquid chromatography. Journal of Oleo Science, 66(1), 1-10. [Link]

  • Mesaros, C., et al. (2013). Quantification of fatty acid oxidation products using online high-performance liquid chromatography tandem mass spectrometry. Methods in Enzymology, 524, 251-266. [Link]

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Desta, B., & Ambushe, A. A. (2007). Enantiomeric separation of hydroxy and hydroperoxy eicosanoids by chiral column chromatography. Prostaglandins & Other Lipid Mediators, 82(1-4), 60-68. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • FDA. (2015). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Christie, W. W. (1992). The Chromatographic Resolution of Chiral Lipids. Advances in Lipid Methodology—One, 121-148. [Link]

  • Gubitz, G., & Schmid, M. G. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská farmacie, 56(4), 147-156. [Link]

  • Hirt, H., et al. (2021). Development, validation, and application of an HPLC-MS/MS method for quantification of oxidized fatty acids in plants. Journal of Chromatography B, 1184, 122971. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Maka, C., et al. (2003). Gas chromatography-mass spectrometry of cis-9,10-epoxyoctadecanoic acid (cis-EODA). I. Direct evidence for cis-EODA formation from oleic acid oxidation by liver microsomes and isolated hepatocytes. Journal of Chromatography B, 784(2), 371-383. [Link]

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Comparative

A Head-to-Head Comparison for the Sensitive Detection of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester

A Technical Guide for Researchers, Scientists, and Drug Development Professionals In the analysis of bioactive lipids, the choice of analytical instrumentation is paramount to achieving the requisite sensitivity and spec...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the analysis of bioactive lipids, the choice of analytical instrumentation is paramount to achieving the requisite sensitivity and specificity. This is particularly true for epoxy fatty acid methyl esters (Epoxy-FAMEs), such as (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, which often exist at low concentrations in complex biological matrices. This guide provides an in-depth comparison of two common gas chromatography (GC) detectors, the Flame Ionization Detector (FID) and the Mass Spectrometer (MS), for the sensitive detection of this specific epoxy-FAME.

The Contenders: GC-FID and GC-MS

Gas chromatography is a powerful technique for separating volatile and semi-volatile compounds.[1] The choice of detector, however, dictates the sensitivity and the nature of the information obtained.

Gas Chromatography-Flame Ionization Detection (GC-FID) is a widely used technique for quantifying organic compounds.[2] As analytes elute from the GC column, they are burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of carbon atoms in the analyte.[3] This makes FID a highly sensitive and universal detector for hydrocarbons and other organic molecules.[4]

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry.[5] As compounds elute from the column, they enter the mass spectrometer, where they are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).[6] This provides not only quantitative data but also structural information, making it a highly specific and sensitive detection method.[7]

Experimental Design: A Comparative Workflow

To objectively compare the performance of GC-FID and GC-MS for the analysis of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, a systematic experimental approach is necessary. The following protocol outlines a robust methodology for this comparison.

Experimental Protocol
  • Standard Preparation: Prepare a stock solution of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester in a suitable solvent (e.g., hexane or iso-octane). Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range.

  • Sample Preparation (from biological matrix):

    • Lipid Extraction: Employ a validated lipid extraction method, such as the Bligh and Dyer method, to isolate total lipids from the sample.

    • Transesterification: Convert the extracted fatty acids to their corresponding methyl esters (FAMEs) using a reagent like methanolic HCl.[8] This derivatization step is crucial for improving the volatility and thermal stability of the analytes for GC analysis.[9]

    • Solid-Phase Extraction (SPE): To minimize interferences from other fatty acids, a silica gel SPE cleanup can be employed to isolate the more polar epoxy-FAME fraction.[10][11]

  • GC-FID Analysis:

    • Inject the prepared standards and samples onto a GC system equipped with an FID.

    • Utilize a polar capillary column, such as a CP-Sil 88 or an Omegawax, which are well-suited for FAME separations.[10]

    • Optimize GC parameters (injector temperature, oven temperature program, carrier gas flow rate) to achieve good chromatographic resolution and peak shape for the target analyte.

  • GC-MS Analysis:

    • Inject the same set of standards and samples onto a GC-MS system.

    • Use the same GC column and optimized chromatographic conditions as the GC-FID analysis to ensure a fair comparison.[11]

    • Operate the mass spectrometer in both full scan mode (to obtain mass spectra for qualitative identification) and selected ion monitoring (SIM) mode (for enhanced sensitivity in quantification).[7][8]

GCFID_vs_GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_gcfid GC-FID cluster_gcms GC-MS cluster_data Data Interpretation Start Biological Sample or Standard Lipid_Extraction Lipid Extraction Start->Lipid_Extraction Derivatization Transesterification (to FAME) Lipid_Extraction->Derivatization SPE_Cleanup SPE Cleanup Derivatization->SPE_Cleanup Final_Sample Final Sample in Solvent SPE_Cleanup->Final_Sample GC_FID_System GC-FID System Final_Sample->GC_FID_System Injection GC_MS_System GC-MS System Final_Sample->GC_MS_System Injection FID_Data Chromatogram (Peak Area) GC_FID_System->FID_Data Quantification_FID Quantification (FID) FID_Data->Quantification_FID MS_Data Chromatogram & Mass Spectrum GC_MS_System->MS_Data Quantification_MS Quantification (MS) MS_Data->Quantification_MS Identification_MS Identification (MS) MS_Data->Identification_MS Comparison Performance Comparison Quantification_FID->Comparison Quantification_MS->Comparison Identification_MS->Comparison Fragmentation_Concept cluster_ionization Electron Ionization (70 eV) cluster_fragmentation Fragmentation cluster_detection Mass Analyzer & Detector Analyte (+)-[12S,13R]-Epoxy-cis-9- octadecenoic acid methyl ester Molecular_Ion Molecular Ion [M]+• Analyte->Molecular_Ion Ionization Fragment_1 Fragment Ion 1 Molecular_Ion->Fragment_1 Cleavage Fragment_2 Fragment Ion 2 Molecular_Ion->Fragment_2 Rearrangement Fragment_3 Fragment Ion 3 Molecular_Ion->Fragment_3 Cleavage Mass_Spectrum Mass Spectrum (Plot of m/z vs. Intensity) Molecular_Ion->Mass_Spectrum Fragment_1->Mass_Spectrum Fragment_2->Mass_Spectrum Fragment_3->Mass_Spectrum

Caption: Conceptual diagram of EI-MS fragmentation.

Conclusion and Recommendations

Both GC-FID and GC-MS are powerful techniques for the analysis of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester. The optimal choice depends on the specific requirements of the analysis.

  • For routine quantitative analysis where the identity of the analyte is well-established and high sample throughput is required, GC-FID is a robust and cost-effective option. Its wide linear range and reliability make it suitable for quality control and screening applications. [2]* For trace-level detection and unambiguous identification, especially in complex biological samples, GC-MS is the superior technique. The high selectivity and sensitivity of SIM mode, coupled with the confirmatory power of the mass spectrum, are indispensable for research and drug development applications where accuracy and certainty are paramount. [7][12] In an ideal scenario, the use of both detectors can be complementary. GC-FID can provide a broad quantitative overview, while GC-MS offers definitive structural information and enhanced sensitivity for target analytes. [13]

References

  • PerkinElmer. (n.d.). GC-FID: Fast and Accurate Analysis of Fatty Acid Methyl Esters (FAMEs) In Edible Oils and Food Products.
  • Jude, S., et al. (n.d.). Improved gas chromatography-flame ionization detector analytical method for the analysis of epoxy fatty acids. NRU.
  • Kuhnt, K., et al. (2012). A rapid GC-MS method for quantification of positional and geometric isomers of fatty acid methyl esters. PubMed.
  • Scribd. (n.d.). GC-FID: Principles and Applications.
  • AZoM. (n.d.). Gas Chromatography-Mass Spectrometry: Principles & Applications.
  • Thermo Fisher Scientific. (2014). Analysis of Fatty Acid Methyl Esters (FAMEs) C8-C24 by GC-FID Using a Metal Column.
  • Phenomenex. (2025). GC with Flame Ionization Detector (FID): Applications and Considerations.
  • Sigma-Aldrich. (n.d.). Fatty Acid Methyl Ester analysis by Gas Chromatography.
  • Griesel, M. A., et al. (2014). Development and Validation of a Gas Chromatography–Flame Ionization Detection Method for the Determination of Epoxy Fatty Acids in Food Matrices. ACS Publications.
  • LCGC International. (2023). Measuring Fatty Acids and Fatty Acid Methyl Esters Using GC–MS/MS.
  • Phenomenex. (2026). How Does GC-MS Work and Its Principle Explained.
  • Williams, R. H., et al. (n.d.). Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability. PMC.
  • Gcms.cz. (n.d.). Analysis of Fatty Acid Methyl Esters (FAMEs) C8–C24 by FID Using a Metal Column.
  • Fisher Scientific. (n.d.). Separation of Fatty Acid Methyl Esters Using a High-Polarity, Phase-Optimized GC Column and a GC/FID Detection Technique.
  • LabRulez GCMS. (n.d.). Analysis of Fatty Acid Methyl Esters in Edible Oils.
  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS)**.
  • Shimadzu. (n.d.). Quantitative Analysis of Fatty Acid Methyl Esters (FAMEs) Using Smart EI/CI Ion Source.
  • JEOL. (n.d.). Gas Chromatograph Mass Spectrometer.
  • SCION Instruments. (2024). GC-FID | Gas Chromatography Flame Ionization Detector.
  • Pubmedia Journals Series. (2025). Exploring the Principles of GC-MS: Techniques and Applications.
  • bioRxiv.org. (2019). Comparison of a GC-Orbitrap-MS with Parallel GC-FID Capabilities for Metabolomics of Human Serum.
  • Romero, I., et al. (n.d.). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. ScienceDirect.
  • Romero, I., et al. (2018). Comparison of two analytical methods validated for the determination of volatile compounds in virgin olive oil: GC-FID vs GC-MS. PubMed.
  • David, F., et al. (n.d.). Prediction of response factors for gas chromatography with flame ionization detection: Algorithm improvement, extension to silylated compounds, and application to the quantification of metabolites. PMC.
  • Vlcek, T., et al. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction. MDPI.
  • Agilent. (n.d.). Gas Chromatography Fundamentals.
  • Teledyne Labs. (n.d.). What is Gas Chromatography?.
  • Xia, W., et al. (2018). Simultaneous quantification of epoxy and hydroxy fatty acids as oxidation products of triacylglycerols in edible oils. PubMed.
  • Ivanisevic, J., et al. (n.d.). Evaluation of GC-APCI/MS and GC-FID As a Complementary Platform. PMC.
  • NextSDS. (n.d.). (+)-[12S,13R]-EPOXY-CIS-9-OCTADECENOIC ACID METHYL ESTER.
  • Chromatography Forum. (2021). Relative Response Factor | FID with Mole Basis | Part 1.
  • Journal of the American Oil Chemists' Society. (n.d.). Flame-Ionization Detector Response to Methyl, Ethyl, Propyl, and Butyl Esters of Fatty Acids.
  • Rontani, J. F., et al. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Rapid Communications in Mass Spectrometry.
  • SciELO. (n.d.). A Comparative Study of the EN 14103:2011 and ABNT 15764:2015 Methods versus a Proposed GC-FID Procedure for Individual Ester Determination Response Factor in GC-FID Methyl Ester Analysis in Several Biodiesels.
  • Santa Cruz Biotechnology. (n.d.). (±)-cis-12,13-Epoxy-9(Z)-octadecenoic acid methyl ester, CAS 10547-36-1.
  • OSTI.GOV. (n.d.). Increasing Flame Ionization Detector (FID) Sensitivity Using Post- Column Oxidation-Methanation.
  • Archimer. (n.d.). Gas chromatographic behavior of fatty acid derivatives for mass spectrometry on low-polarity capillary columns.
  • Larodan. (n.d.). 12(R),13(S)-Epoxy-9(Z)-octadecenoic acid.
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  • NSF PAR. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion.
  • ResearchGate. (n.d.). MS/MS spectra and the fragmentation sites of epoxyalcohol derivatives:.
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  • Semantic Scholar. (2023). Epoxidation of Methyl Esters as Valuable Biomolecules: Monitoring of Reaction.
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Validation

A Senior Application Scientist's Guide to Solvent Selection for the Extraction of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester

For researchers and professionals in drug development, the efficient isolation of bioactive lipids is a critical first step that dictates the success of downstream applications. This guide provides an in-depth comparison...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development, the efficient isolation of bioactive lipids is a critical first step that dictates the success of downstream applications. This guide provides an in-depth comparison of solvent systems for the extraction of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, a significant oxylipin. We will delve into the theoretical underpinnings of solvent selection, present comparative data, and provide a detailed experimental protocol to ensure high-recovery and high-purity extraction.

The Critical Role of Solvent Choice in Epoxy Fatty Acid Extraction

(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, also known as methyl vernolate, is a member of the oxylipin family of signaling molecules derived from the oxygenation of polyunsaturated fatty acids.[1] These molecules are implicated in a range of physiological and pathological processes, making their accurate quantification essential. However, their low abundance in biological matrices presents a significant analytical challenge.[1][2][3][4] The choice of extraction solvent is paramount, as it directly influences the recovery of the target analyte and the co-extraction of interfering substances.

An ideal solvent system should effectively disrupt the interactions between the lipid and the sample matrix, such as proteins and membranes, while efficiently solubilizing the target analyte.[5] The polarity of the solvent relative to the analyte and the matrix is a key determinant of extraction efficiency. A mixture of polar and non-polar solvents is often employed to achieve comprehensive extraction of lipids.[5]

Comparative Analysis of Solvent Systems

The selection of an appropriate extraction method and solvent is crucial for achieving good recoveries and reproducibility.[3] While classical methods like Folch and Bligh-Dyer have been staples in lipid extraction, modern approaches often favor solid-phase extraction (SPE) for its selectivity and potential for high-throughput applications.[2][3][4] Below, we compare several solvent systems commonly used for the extraction of lipids, with a focus on their applicability to epoxy fatty acid methyl esters.

Solvent SystemPrinciple of Action & Key PropertiesAdvantagesDisadvantages
Chloroform/Methanol (e.g., Folch, Bligh & Dyer) A biphasic system where a mixture of the polar methanol and non-polar chloroform disrupts lipid-protein complexes and solubilizes a broad range of lipids.[5]High extraction efficiency for a wide range of lipids.[6] Well-established and widely documented protocols.Use of chlorinated solvents raises health and environmental concerns. Can be labor-intensive.
Hexane/Isopropanol A less toxic alternative to chloroform-based methods. Isopropanol disrupts the sample matrix, while hexane extracts the lipids.Reduced toxicity compared to chloroform. Effective for extracting less polar lipids.May have lower extraction efficiency for more polar lipids compared to chloroform/methanol mixtures.[6]
Methyl tert-Butyl Ether (MTBE) Forms a biphasic system with methanol and water, offering a safer alternative to chloroform. The upper MTBE layer containing the lipids is easily separated.[6]Lower density than water allows for easier separation of the lipid-containing phase. Less toxic than chloroform.May show different selectivity for certain lipid classes compared to traditional methods.[6]
Ethyl Acetate A moderately polar solvent that can be used for liquid-liquid or solid-phase extraction.Effective for extracting a range of lipids and can enhance the extraction of antioxidants.[7] Readily available and relatively low toxicity.May co-extract more polar interfering compounds.
Supercritical CO2 (with co-solvent) A "green" extraction technique that uses carbon dioxide above its critical temperature and pressure. The solvating power can be tuned by adjusting pressure and temperature. A polar co-solvent like ethanol or methanol is often added to enhance the extraction of more polar lipids.[8][9]Environmentally friendly, as CO2 is non-toxic and easily removed. Highly tunable selectivity. Preserves thermally labile compounds.[9][10]High initial equipment cost. May require optimization for efficient extraction of specific compounds.

Recommended Experimental Protocol: Solid-Phase Extraction (SPE)

For the targeted analysis of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, Solid-Phase Extraction (SPE) is a highly recommended technique due to its selectivity and ability to provide clean extracts.[2][3][11] This protocol is designed for the extraction from a biological fluid matrix (e.g., plasma) and can be adapted for other sample types.

Materials:
  • SPE Cartridges (e.g., Oasis HLB or a mixed-mode cation exchange cartridge)

  • Methanol (LC-MS grade)

  • Deionized Water

  • Ethyl Acetate (LC-MS grade)

  • Hexane (LC-MS grade)

  • Internal Standard (e.g., a deuterated analog of the target analyte)

  • Nitrogen evaporator

  • Vortex mixer

  • Centrifuge

Step-by-Step Protocol:
  • Sample Preparation:

    • Thaw the biological sample (e.g., 100 µL of plasma) on ice.

    • Add an appropriate amount of internal standard to the sample. This is crucial for accurate quantification and to account for any sample loss during processing.

    • Acidify the sample with a small volume of dilute acid (e.g., formic acid) to a pH of ~3. This protonates the carboxylic acid groups of any free fatty acids, ensuring better retention on the SPE sorbent.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge by passing 1 mL of methanol, followed by 1 mL of deionized water. This activates the sorbent and ensures proper interaction with the sample.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge. Apply a gentle vacuum or positive pressure to ensure a slow and steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other highly polar, water-soluble impurities.

    • Follow with a wash of 1 mL of 5% methanol in water to remove more polar interferences.

  • Elution:

    • Elute the target analyte, (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester, and other lipids using a suitable organic solvent. A two-step elution can be beneficial for fractionation.

    • First, elute with a less polar solvent like hexane or a hexane/ethyl acetate mixture to remove neutral lipids.

    • Then, elute the epoxy fatty acid methyl ester with a more polar solvent like ethyl acetate or methanol. Collect this fraction for analysis.

  • Drying and Reconstitution:

    • Evaporate the collected eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in a small, precise volume of the initial mobile phase for your LC-MS analysis (e.g., 100 µL of 50:50 methanol:water).

  • Analysis:

    • Vortex the reconstituted sample and transfer it to an autosampler vial for analysis by LC-MS/MS.

Visualizing the Workflow

To provide a clear overview of the experimental process, the following diagram illustrates the key steps in the recommended SPE protocol.

SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction Processing Sample Biological Sample Add_IS Add Internal Standard Sample->Add_IS Acidify Acidify Sample Add_IS->Acidify Condition Condition SPE Cartridge Acidify->Condition Load Load Sample Condition->Load Wash1 Wash with Water Load->Wash1 Wash2 Wash with 5% Methanol Wash1->Wash2 Elute Elute with Ethyl Acetate/Methanol Wash2->Elute Dry Evaporate to Dryness Elute->Dry Reconstitute Reconstitute in Mobile Phase Dry->Reconstitute Analyze LC-MS/MS Analysis Reconstitute->Analyze

Caption: A flowchart of the solid-phase extraction workflow.

The Logic of Solvent Selection

The choice of an appropriate solvent is governed by the principle of "like dissolves like." The polarity of the solvent must be well-matched to the polarity of the target analyte to ensure efficient solubilization. The following diagram illustrates the relationship between solvent properties and their suitability for extracting epoxy fatty acid methyl esters.

Solvent_Selection_Logic cluster_solvents Solvent Polarity Spectrum cluster_analytes Analyte Properties cluster_matrix Matrix Components NonPolar Non-Polar (e.g., Hexane) MidPolar Mid-Polar (e.g., Ethyl Acetate) Polar Polar (e.g., Methanol) Analyte (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester (Moderately Polar) Analyte->NonPolar Lower Solubility Analyte->MidPolar Good Solubility Analyte->Polar Good Solubility Matrix_Lipids Neutral Lipids (Non-Polar) Matrix_Lipids->NonPolar High Solubility Matrix_Proteins Proteins/Salts (Polar) Matrix_Proteins->Polar High Solubility

Caption: The relationship between solvent polarity and analyte/matrix solubility.

Conclusion

The efficient extraction of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester is a critical prerequisite for accurate downstream analysis. While traditional liquid-liquid extraction methods using solvent systems like chloroform/methanol are effective, modern solid-phase extraction techniques offer superior selectivity and are more amenable to high-throughput workflows. The choice of solvent should be guided by the polarity of the target analyte and the nature of the sample matrix. For this moderately polar epoxy fatty acid methyl ester, a mid-to-high polarity solvent such as ethyl acetate or methanol is recommended for the elution step in an SPE protocol. For a greener alternative with tunable selectivity, supercritical fluid extraction with a polar co-solvent presents a promising, albeit more capital-intensive, approach. By understanding the principles outlined in this guide and implementing the recommended protocol, researchers can achieve reliable and reproducible extraction of this important bioactive lipid.

References

  • Yang, J., Schmelzer, K., Georgi, K., & Hammock, B. D. (2021). Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. Methods in Molecular Biology, 2306, 171–186. [Link]

  • LabRulez LCMS. (n.d.). Targeted Lipidomics of Oxylipins (Oxygenated Fatty Acids). Retrieved from [Link]

  • Tsikas, D. (2020). Methods of the Analysis of Oxylipins in Biological Samples. International Journal of Molecular Sciences, 21(2), 543. [Link]

  • Yang, J., Schmelzer, K., Georgi, K., & Hammock, B. D. (2021). Quantification of Plasma Oxylipins Using Solid-Phase Extraction and Reversed-Phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed. [Link]

  • ResearchGate. (n.d.). Examples of the most commonly used types of solid-phase extraction (SPE) phases for oxylipin extraction. Retrieved from [Link]

  • Reis, A., Rudnitskaya, A., Blackburn, G. J., O'Flaherty, D. M., & Morrissey, J. P. (2013). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 54(7), 1812–1824. [Link]

  • Al-Subaie, A. M., & Al-Kahtani, H. A. (2021). Advances in Lipid Extraction Methods—A Review. Molecules, 26(24), 7677. [Link]

  • Lofthus, R., Little, J. L., & Stokes, C. S. (2018). Optimization of Folch, Bligh-Dyer, and Matyash sample-to-extraction solvent ratios for human plasma-based lipidomics studies. Journal of Chromatography B, 1092, 433–440. [Link]

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  • Léka, A., Le, T. H., & Dufour, A. (2020). Extraction of Lipids from Liquid Biological Samples for High-Throughput Lipidomics. Metabolites, 10(7), 288. [Link]

  • Liauw, S. P., Natan, M., & Widjaja, A. (2017). A comparison of five lipid extraction solvent systems for lipidomic studies of human LDL. Journal of Lipid Research, 58(7), 1337-1348. [Link]

  • Galiano, F., & Briceño, M. (2020). Fully Biobased Epoxy Resins from Fatty Acids and Lignin. Molecules, 25(5), 1158. [Link]

  • Darrow, D. S. (1966). U.S. Patent No. 3,254,097. Washington, DC: U.S.
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  • Bhalerao, M. S., et al. (2019). Ultrasound-assisted chemoenzymatic epoxidation of soybean oil by using lipase as biocatalyst. Request PDF. [Link]

  • Salley, J. M., & Tisserat, B. (2009). Synthesis of Sodium (+)-(12S,13R)-Epoxy-cis-9-octadecenyl Sulfonate from Vernonia Oil. Journal of the American Oil Chemists' Society, 86(8), 795–802. [Link]

  • Breil, C., et al. (2023). Solvent solutions: comparing extraction methods for edible oils and proteins in a changing regulatory landscape. Part 5: Impacts. OCL, 30, 22. [Link]

  • Adeosun, A. A., Atolani, O., & Oladoye, S. O. (2015). Direct preparation of fatty acid methyl esters and determination of in vitro antioxidant potential of lipid from fresh Sebal. Journal of Taibah University for Science, 9(2), 176-182. [Link]

  • Nooralis, P., & Abdulamir, A. S. (2023). Optimisation of ultrasound-assisted lipid extraction in the pretreatment of purple-spotted bigeye fish skin. International Food Research Journal, 30(3), 643-655. [Link]

  • de la Fuente, E., & Rodríguez, J. F. (2022). New Trends in Supercritical Fluid Technology and Pressurized Liquids for the Extraction and Recovery of Bioactive Compounds from Agro-Industrial and Marine Food Waste. Foods, 11(7), 1038. [Link]

  • Lee, Y. J., et al. (2020). Isolation of bioactive components with soluble epoxide hydrolase inhibitory activity from Stachys sieboldii MiQ. by ultrasonic-assisted extraction optimized using response surface methodology. Preparative Biochemistry & Biotechnology, 51(4), 368-377. [Link]

  • Wyss, U., & Prache, S. (2005). Comparison of methods for determining the fatty acid composition of photosynthetic tissues. In Proceedings of the 2nd COST Action 852 Workshop 'Quality Legume-Based Forage for Animal Production' (pp. 111-115). [Link]

  • Ghasemi, E., et al. (2015). Optimization of supercritical fluid extraction of essential oils and fatty acids from flixweed (Descurainia Sophia L.) seed using response surface methodology and central composite design. Journal of Chromatography B, 990, 130-138. [Link]

  • NextSDS. (n.d.). (+)-[12S,13R]-EPOXY-CIS-9-OCTADECENOIC ACID METHYL ESTER. Retrieved from [Link]

  • ResearchGate. (n.d.). MS of derivatives of methyl esters of vernolic acid (A and B) and epoxy.... Retrieved from [Link]

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  • Han, L., et al. (2013). Ultrasound-Assisted Acceleration of Soybean Oil Epoxidation and the Interfacial Tension Study. Advanced Materials Research, 781-784, 849-852. [Link]

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  • Chakraborty, K., & Joseph, D. (2020). Supercritical Fluid Extraction of Fish Oil – Recent Perspectives. International Journal of Current Microbiology and Applied Sciences, 9(12), 3058-3070. [Link]

  • Livingston, A. G., & Valtcheva, I. B. (2015). Separation of Saturated Fatty Acids and Fatty Acid Methyl Esters with Epoxy Nanofiltration Membranes. Scientific Reports, 5, 15368. [Link]

  • Bonzanini, F., et al. (2025). Optimization of a fatty acid methyl ester protocol for quantification of odd. bioRxiv. [Link]

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Comparative

Cross-validation of NMR and MS spectral data for (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester

Unambiguous Structural Elucidation of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic Acid Methyl Ester: A Cross-Validation Guide for NMR and MS Methodologies As a Senior Application Scientist, I frequently encounter the analytic...

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Author: BenchChem Technical Support Team. Date: April 2026

Unambiguous Structural Elucidation of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic Acid Methyl Ester: A Cross-Validation Guide for NMR and MS Methodologies

As a Senior Application Scientist, I frequently encounter the analytical pitfalls associated with characterizing reactive lipid species. (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester—commonly known as vernolic acid methyl ester or methyl vernolate—is a critical biomarker in acute respiratory distress syndrome (ARDS) research[1] and a valuable precursor in the synthesis of bio-based polymers[2].

However, the defining structural feature of this molecule—the oxirane (epoxide) ring—is highly susceptible to thermal degradation and acid-catalyzed ring opening[3]. Relying on a single analytical technique often leads to the misidentification of degradation artifacts (such as leukotoxin-diols) as the primary analyte[1]. This guide provides an objective comparison of analytical methodologies and establishes a self-validating, cross-platform workflow combining Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) to guarantee structural integrity.

Analytical Methodology Comparison: Selecting the Right Platform

When analyzing epoxy fatty acid methyl esters, the choice of instrumentation dictates the reliability of your data.

Gas Chromatography-Mass Spectrometry (GC-EI-MS) vs. Liquid Chromatography-Mass Spectrometry (LC-ESI-HRMS)

  • The GC-MS Pitfall: While GC-EI-MS is a standard for fatty acid methyl ester (FAME) profiling, the high temperatures of the GC injection port (typically >250 °C) can induce thermal rearrangement or cleavage of the delicate C12-C13 epoxide ring. This often results in complex, uninterpretable fragmentation patterns or artificial conversion to ketones and diols.

  • The LC-HRMS Advantage: LC-ESI-HRMS operates at ambient temperatures. By utilizing soft ionization (Electrospray Ionization), the intact molecular ion is preserved. High-resolution analyzers (like Q-TOF or Orbitrap) provide exact mass measurements, definitively confirming the elemental composition (C19H34O3) without thermal artifacts.

1D NMR vs. 2D Multi-Nuclear NMR

  • 1D 1H NMR: Excellent for rapid screening. The presence of the epoxide is easily confirmed by characteristic multiplet signals between 2.74 and 2.95 ppm[4][5]. However, 1D NMR alone cannot unambiguously distinguish (+)-[12S,13R]-epoxy-cis-9-octadecenoate from its regioisomer, isoleukotoxin (9,10-epoxy-12-octadecenoate)[1].

  • 2D NMR (HSQC/HMBC): Essential for absolute structural assignment. Heteronuclear Multiple Bond Correlation (HMBC) maps the carbon-hydrogen connectivity across the lipid backbone, definitively placing the epoxide at the C12-C13 position and the alkene at the C9-C10 position.

The Cross-Validation Workflow

To achieve authoritative structural elucidation, orthogonal techniques must be employed. The following logical workflow demonstrates how LC-HRMS and 2D NMR compensate for each other's blind spots.

G Prep Sample Preparation (Acid-Free Environment) LCMS LC-ESI-HRMS (Ambient Temp, Neutral pH) Prep->LCMS Preferred (Intact Mass) GCMS GC-EI-MS (High Temp, Degradation Risk) Prep->GCMS Alternative (Use Caution) NMR1D 1D 1H & 13C NMR (Basic Alumina treated CDCl3) Prep->NMR1D Non-destructive DataSynthesis Cross-Validated Structural Elucidation LCMS->DataSynthesis Exact Mass GCMS->DataSynthesis Library Match NMR2D 2D NMR (HSQC/HMBC) (Stereo/Regiochemistry) NMR1D->NMR2D Connectivity NMR2D->DataSynthesis Atom Mapping

Analytical cross-validation workflow for epoxy fatty acid methyl esters.

Self-Validating Experimental Protocols

The following protocols are engineered with built-in causality and validation checkpoints to ensure the data you acquire reflects the true state of the molecule, not an extraction or acquisition artifact.

Protocol A: Mild LC-ESI-HRMS Analysis

Rationale & Causality: Standard LC-MS mobile phases heavily rely on Formic Acid (0.1%) to aid ionization. However, acidic environments rapidly hydrolyze epoxides into diols (leukotoxin-diol)[1][3]. To prevent on-column degradation, this protocol utilizes a neutral pH modifier (Ammonium Acetate).

  • Sample Preparation: Dissolve the high-purity reference standard of (+)-[12S,13R]-epoxy-cis-9-octadecenoic acid methyl ester in LC-MS grade Methanol to a concentration of 1 µg/mL.

  • Mobile Phase Setup:

    • Solvent A: Water + 5 mM Ammonium Acetate.

    • Solvent B: Methanol + 5 mM Ammonium Acetate.

  • Chromatography: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm) maintained at 35 °C. Run a gradient from 60% B to 100% B over 10 minutes.

  • MS Acquisition: Operate the HRMS in positive ESI mode. Monitor for the exact mass of the protonated adduct [M+H]+ and the sodium adduct [M+Na]+.

  • Validation Checkpoint (Self-Validation): Extract the ion chromatogram (EIC) for m/z 329.2692 (the[M+H]+ of the corresponding diol). If a peak is observed, your sample has undergone acidic hydrolysis during storage or preparation, and the batch must be re-purified.

Protocol B: Multi-Nuclear NMR Acquisition

Rationale & Causality: Chloroform-d (CDCl3) is the standard solvent for lipid NMR. However, CDCl3 naturally degrades over time to form deuterium chloride (DCl). Even trace amounts of DCl will catalyze the opening of the oxirane ring during the lengthy acquisitions required for 2D NMR.

  • Solvent Passivation: Pass 1 mL of CDCl3 through a small plug of activated Basic Alumina immediately prior to use. This strips all residual DCl from the solvent.

  • Sample Preparation: Dissolve 15 mg of the methyl ester in 600 µL of the passivated CDCl3. Transfer to a high-quality 5 mm NMR tube.

  • 1D Acquisition: Acquire a 1H NMR spectrum (minimum 16 scans, 400 MHz or higher) and a 13C NMR spectrum (minimum 512 scans).

  • 2D Acquisition: Acquire 1H-13C HSQC (to map direct C-H bonds) and 1H-13C HMBC (to map long-range 2-3 bond couplings).

  • Validation Checkpoint (Self-Validation): In the 1H spectrum, verify the integration ratio of the methoxy protons (~3.66 ppm, 3H)[6] against the epoxide protons (~2.80-2.95 ppm, 2H)[4][5]. A ratio of exactly 3:2 confirms the intact ester and epoxide. A diminished epoxide integration indicates sample degradation.

Quantitative Data Summaries

Use the tables below to cross-reference your acquired spectral data against established benchmarks for (+)-[12S,13R]-epoxy-cis-9-octadecenoic acid methyl ester.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data Comparison

Analyte / ArtifactChemical FormulaExact Mass (Da)Primary AdductExpected m/zDiagnostic Fragment
Methyl Vernolate (Target)C19H34O3310.2508[M+H]+311.2586279.23 (Loss of CH3OH)
Methyl Vernolate (Target)C19H34O3310.2508[M+Na]+333.2406Intact Adduct
Leukotoxin-diol (Degradant)[1]C19H36O4328.2614[M+H]+329.2692311.25 (Loss of H2O)

Table 2: 1H and 13C NMR Chemical Shift Assignments (CDCl3, 400 MHz)

Structural PositionFunctional Moiety1H Shift (ppm)Multiplicity13C Shift (ppm)
C1 Carbonyl--174.3
C9, C10 Alkene (cis)5.35 - 5.50[5]Multiplet124.0, 132.5
C12, C13 Epoxide (cis)2.80 - 2.95[4][5]Multiplet56.5, 57.2
-OCH3 Methoxy Ester3.66[6]Singlet51.5[6]
C18 Terminal Methyl0.88Triplet14.1

Note: The precise chemical shifts of the C12 and C13 epoxide protons (2.80 - 2.95 ppm) are highly diagnostic for cis-epoxides in lipid chains[5]. If the epoxide ring opens to a diol, these signals will shift significantly downfield to ~3.40 - 3.60 ppm.

References

  • SYNTHESIS OF CARBOHYDRATE ESTERS FROM VERNONIA GALAMENSIS SEED OIL. Addis Ababa University. URL: [Link]

  • Epoxy Fatty Acids. AOCS Lipid Library. URL: [Link]

  • Leukotoxin-Diol | A Putative Toxic Mediator Involved in Acute Respiratory Distress Syndrome. ATS Journals. URL: [Link]

  • Anthelmintic Potential and In Silico Studies of Ricinoleic Acid from the Seed Oil of Ricinus communis L. PMC. URL: [Link]

  • Analysis of Hydroperoxides, Aldehydes and Epoxides by 1H Nuclear Magnetic Resonance in Sunflower Oil Oxidized at 70 and 100 °C. ACS Publications. URL: [Link]

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Safety & Regulatory Compliance

Safety

(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester proper disposal procedures

As a Senior Application Scientist, I have structured this operational guide to provide researchers and drug development professionals with a self-validating system for the safe handling and disposal of (+)-[12S,13R]-Epox...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have structured this operational guide to provide researchers and drug development professionals with a self-validating system for the safe handling and disposal of (+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester (commonly known as methyl vernolate).

Executive Summary & Mechanistic Profile

Methyl vernolate is a naturally derived epoxidized fatty acid methyl ester (FAME). In modern drug development, it is increasingly utilized as a structural precursor for synthesizing cationic bolaamphiphiles, lipid nanoparticles (LNPs), and specialized vesicles designed to cross the blood-brain barrier (BBB)[1],[2],[3].

While long-chain epoxidized lipids exhibit lower acute toxicity compared to volatile short-chain epoxides, the presence of the oxirane (epoxide) ring and the ester linkage dictates strict chemical incompatibilities[4],. The oxirane ring is highly susceptible to acid- or base-catalyzed ring-opening reactions, while the ester group can undergo rapid hydrolysis,[5]. Therefore, laboratory disposal protocols must prioritize the prevention of unintended exothermic reactions, strictly control physical slip hazards, and prevent environmental water contamination[6],[5].

Chemical Properties & Waste Classification Matrix

To establish a self-validating safety system, we must first categorize the physicochemical properties that dictate the waste stream. Understanding why a chemical behaves a certain way ensures that safety protocols are logical rather than merely prescriptive.

Table 1: Physicochemical Properties & Waste Classification

Property / FeatureValue / ClassificationOperational Implication (Causality)
Chemical Class Epoxidized Fatty Acid Methyl EsterHigh caloric value; ideal for complete destruction via high-temperature incineration[7],[5].
Reactivity Oxirane ring, unsaturated double bondMust avoid strong acids, bases, and oxidizing agents to prevent exothermic ring-opening,[7].
Physical State Viscous LiquidHigh risk of severe slip hazards during spills; requires specific decontamination,[5].
Water Solubility InsolubleWill form persistent emulsions; cannot be flushed down aqueous drains[8],[6].
Primary Waste Stream Non-Halogenated Organic WasteMust be segregated from halogenated solvents to prevent corrosive gas formation during incineration[9].

Step-by-Step Disposal Methodologies

The following protocols ensure full compliance with Environmental Health and Safety (EHS) standards for laboratory chemical waste[6],[9].

Protocol A: Disposal of Pure or Solvent-Dissolved Methyl Vernolate

Causality Check: Methyl vernolate is a non-halogenated organic compound. Mixing it with halogenated waste increases disposal costs and complicates the incineration process due to the generation of corrosive hydrogen halides[9].

  • Segregation: Verify that the methyl vernolate waste does not contain heavy metals or halogenated solvents (e.g., chloroform, dichloromethane)[9].

  • Containment: Transfer the liquid waste into a high-density polyethylene (HDPE) or glass waste carboy designated strictly for "Non-Halogenated Organic Solvents"[6].

  • Volume Control: Do not fill the waste container beyond 80% capacity. This allows for vapor expansion and prevents over-pressurization[6].

  • Labeling: Attach a hazardous waste tag immediately. List the exact chemical name: "(+)-[12S,13R]-Epoxy-cis-9-octadecenoic acid methyl ester" and the primary diluent/solvent (e.g., ethanol, DMSO).

  • EHS Transfer: Submit a waste pickup request to your institutional EHS department for final destruction via high-temperature incineration[7],[5].

Protocol B: Aqueous Emulsion & FAME Wastewater Disposal

Causality Check: FAMEs are insoluble in water and will form emulsions or separate into a lipid layer, which can clog plumbing and severely interfere with municipal water treatment facilities[8],[10].

  • Phase Separation: If methyl vernolate is part of an aqueous emulsion (e.g., post-vesicle extrusion), allow the mixture to phase separate in a separatory funnel if operationally feasible.

  • Collection: Collect the entire aqueous/lipid mixture in a designated "Mixed Aqueous/Organic Waste" container[6]. Never discharge this mixture into the laboratory sink or floor drains[8],[6].

  • Alternative Treatment (Large Scale): For large-scale FAME wastewater, a two-step chemical recovery and coagulation process using Al2(SO4)3 or poly-aluminum chloride can be employed to precipitate the lipids before discharging the neutralized aqueous phase[10].

Protocol C: Spill Clean-Up & Decontamination

Causality Check: Fatty acid esters leave a highly slippery residue that poses a severe physical hazard. Furthermore, organic absorbents (like sawdust) mixed with epoxidized oils can become a fire hazard due to autoxidation,[5].

  • Containment: Immediately isolate the spill area and ensure adequate laboratory ventilation[4],[7].

  • Absorption: Cover the spill with an inert, non-combustible absorbent material such as vermiculite, dry sand, or diatomaceous earth[4],.

  • Collection: Use non-sparking tools to scoop the saturated absorbent into a solid hazardous waste container (e.g., a poly-lined bucket)[11].

  • Decontamination: Wash the affected surface thoroughly with a strong laboratory detergent and warm water to remove the residual slippery oil film,[5].

  • Disposal: Label the bucket as "Solid Hazardous Waste - FAME Spill Debris" and route for EHS incineration[5].

Chemical Compatibility Matrix

Table 2: Storage Compatibility for Methyl Vernolate Waste

Reagent ClassCompatibilityMechanistic Consequence of Mixing
Halogenated Solvents Incompatible (for waste)Complicates incineration; alters waste stream classification[9].
Strong Acids (e.g., HCl, H2SO4) Highly IncompatibleCatalyzes rapid, exothermic oxirane ring-opening and ester hydrolysis,[5].
Strong Bases (e.g., NaOH, KOH) Highly IncompatibleInduces saponification (hydrolysis) of the methyl ester, generating soaps,[10].
Alcohols / Alkanes CompatibleActs as a stable diluent for non-halogenated waste streams.

Waste Routing & Decision Workflow

G Start Methyl Vernolate Waste Generated Decision1 Mixed with halogenated solvents? Start->Decision1 HaloWaste Halogenated Organic Waste Stream Decision1->HaloWaste Yes Spill Spill Cleanup (Solid Debris)? Decision1->Spill No Incineration High-Temperature Incineration HaloWaste->Incineration NonHaloWaste Non-Halogenated Organic Waste Stream NonHaloWaste->Incineration Spill->NonHaloWaste No SolidWaste Solid Hazardous Waste Stream Spill->SolidWaste Yes SolidWaste->Incineration

Decision matrix for the routing and disposal of methyl vernolate laboratory waste.

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